Iron(III) phthalocyanine chloride
Description
Significance of Phthalocyanine (B1677752) Macrocycles in Coordination Chemistry
Phthalocyanines (Pcs) are macrocyclic compounds that have garnered considerable attention for their versatile properties. jchemrev.com Structurally similar to porphyrins, these aromatic, planar molecules possess a highly conjugated 18-electron system, which contributes to their exceptional stability. jchemrev.com In coordination chemistry, phthalocyanines are remarkable for their ability to form stable complexes with over 70 different elements, where the central atom is typically surrounded by four nitrogen atoms in a square planar arrangement. jchemrev.com This structural flexibility allows for the fine-tuning of the electronic and, consequently, the chemical and physical properties of the resulting metallophthalocyanines (MPcs). jchemrev.comencyclopedia.pub The ability to modify the peripheral and non-peripheral positions of the phthalocyanine ring further expands the range of their applications. acs.org
Overview of Iron Complexes within Phthalocyanine Chemistry
Within the diverse family of metallophthalocyanines, iron complexes (FePcs) are particularly prominent, largely due to iron's d-orbitals being partially filled, which provides favorable conditions for the chemisorption of molecules like oxygen. pnas.org The catalytic activity of iron phthalocyanines is heavily influenced by the oxidation state of the central iron ion, which can cycle between different states, such as Fe(I), Fe(II), and Fe(III). worldscientific.comacs.org For instance, the reduction of Fe(III) to Fe(II) can create open sites for the chemisorption of reactants, initiating catalytic cycles. pnas.org The Fe-N₄ moiety is a characteristic structural feature and is often considered a primary active site for catalytic reactions, including the oxygen reduction reaction (ORR). oaepublish.com Research has shown that the architecture of FePc assemblies, such as forming nanotubes, can significantly enhance their electrocatalytic performance compared to freely aggregated or molecularly dispersed states. pnas.org
Scope and Research Trajectories for Iron(III) Phthalocyanine Chloride
Current research on this compound is exploring its potential in a variety of applications, driven by its catalytic prowess and material properties. A significant area of investigation is its use as a catalyst in oxidation reactions. jchps.com For example, it has been shown to effectively catalyze the oxidation-aromatization of α,β-unsaturated ketones to produce pyrazoles, offering advantages such as mild reaction conditions and high yields. cjcatal.comdaneshyari.com The catalyst in these reactions can often be recovered and reused multiple times without a significant loss of activity. cjcatal.com
Another promising research direction is its application in environmental remediation. Iron(III) phthalocyanine has been studied for the degradation of organic pollutants. acs.org When combined with materials like titanium dioxide (TiO₂), it can form a novel photocatalyst with enhanced activity for breaking down various organic contaminants under light irradiation. acs.org Future research is likely to focus on optimizing these catalytic systems, potentially through the development of nanostructured materials and immobilization on various supports to enhance efficiency and recyclability. acs.orgpnas.org The exploration of its role in electrocatalysis, particularly for the oxygen reduction reaction in fuel cells and batteries, also remains a key area of interest. pnas.orgoaepublish.com
Historical Context of Metallophthalocyanine Research and its Evolution in Iron(III) Systems
The study of phthalocyanines dates back to the early 20th century, with their initial discovery being serendipitous. encyclopedia.pub The first significant breakthrough came in 1934 when Sir Reginald Linstead and his colleagues elucidated the structure of metal-containing phthalocyanines. jchemrev.com Early research primarily focused on their properties as robust and vibrant dyes and pigments. encyclopedia.pub
Over the decades, the focus of metallophthalocyanine research has shifted from their colorant properties to their functional applications, particularly in catalysis. encyclopedia.pub The inherent "inertness" that made them excellent dyes also pointed towards their potential as stable catalysts under harsh conditions. encyclopedia.pub The exploration of their rich redox chemistry, especially in the latter half of the 20th century and into the 21st, has opened up a vast field of catalytic applications. encyclopedia.pub For iron phthalocyanine systems specifically, research has evolved to investigate their electrocatalytic properties, with significant efforts aimed at understanding and enhancing their activity for reactions like oxygen reduction. pnas.orgnih.gov The ability to synthesize and modify these complexes, including the introduction of various substituents and the formation of novel architectures like nanotubes, represents the ongoing evolution of this field. jchemrev.compnas.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSGNOINFUNFQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20ClFeN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14285-56-4 | |
| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Iron Iii Phthalocyanine Chloride and Its Derivatives
Direct Synthesis Approaches for Iron(III) Phthalocyanine (B1677752) Chloride
The direct synthesis of Iron(III) phthalocyanine chloride typically involves the cyclotetramerization of phthalonitrile (B49051) or its derivatives in the presence of an iron salt. This process forms the stable 18-π electron aromatic system of the phthalocyanine macrocycle with a central iron ion.
Reaction Pathways from Phthalonitrile Precursors
The primary and most common route to this compound is the reaction of phthalonitrile with an iron(III) salt, such as iron(III) chloride. This reaction involves the tetramerization of four phthalonitrile molecules around a central iron ion. The general reaction can be represented as:
4 C₈H₄N₂ + FeCl₃ → C₃₂H₁₆FeN₈Cl + other products
This process is typically carried out at elevated temperatures. Another precursor that can be utilized is 1,3-diiminoisoindoline. jchemrev.com
Solvent-Based and Solvent-Free Synthesis Techniques
The synthesis of this compound can be performed using both solvent-based and solvent-free methods.
Solvent-Based Synthesis: High-boiling point solvents are frequently employed to achieve the necessary reaction temperatures for the cyclotetramerization process. Common solvents include:
1-chloronaphthalene (B1664548) jchemrev.com
Quinoline jchemrev.com
Nitrobenzene researchgate.net
Dioctyl phthalate (B1215562) researchgate.net
The choice of solvent can influence the reaction rate and the final product's purity. researchgate.net For instance, using dioctyl phthalate is considered a more environmentally friendly option compared to traditional solvents like trichlorobenzene or nitrobenzene. researchgate.net
Solvent-Free Synthesis: To align with the principles of green chemistry, solvent-free methods have been developed. researchgate.networldscientific.com These techniques often utilize microwave irradiation to provide the energy required for the reaction. researchgate.networldscientific.com Reactants are exposed to microwave energy either in the absence of a solvent or on a solid support like alumina (B75360) or silica (B1680970). researchgate.net This approach can lead to higher yields, shorter reaction times, and cleaner product formation. researchgate.net
| Synthesis Technique | Description | Advantages |
| Solvent-Based | Reaction is carried out in a high-boiling point liquid medium. | Controlled temperature, good for dissolving reactants. |
| Solvent-Free | Reaction is conducted without a solvent, often using microwave irradiation. | Environmentally friendly, faster reaction times, potentially higher yields. researchgate.net |
Role of Catalysts and Promoters in Synthesis Optimization
Catalysts and promoters play a crucial role in optimizing the synthesis of this compound.
Catalysts: Ammonium (B1175870) molybdenate is a commonly used catalyst in the synthesis from phthalic anhydride (B1165640) and urea. researchgate.net Catalysts facilitate the reaction, often leading to higher yields and milder reaction conditions.
Promoters: Promoters are substances that, while not catalysts themselves, enhance the activity of a catalyst. In the synthesis of iron phthalocyanine, ammonium chloride has been used as a promoter. researchgate.net Other promoters for iron-based catalysts can include copper and potassium, which can influence activity and selectivity. nih.gov
Complexation Methods for Iron(III) Phthalocyanine Formation
The formation of the Iron(III) phthalocyanine complex involves the coordination of the central iron ion with the four isoindole nitrogen atoms of the phthalocyanine macrocycle. The iron atom can exist in different oxidation states, which is key to its catalytic activity. The complexation process is integral to the one-pot synthesis from phthalonitrile and an iron salt. Alternatively, a pre-formed metal-free phthalocyanine can be metalated in a subsequent step, although the direct synthesis is more common for iron phthalocyanine.
Synthesis of Substituted this compound Analogues
The properties of this compound can be fine-tuned by introducing substituents onto the periphery of the phthalocyanine ring. This is a key strategy for modifying its solubility, electronic properties, and catalytic activity. researchgate.netmdpi.com
Strategies for Peripheral Substituent Incorporation (e.g., Halogens, Nitro, Amino)
There are two primary strategies for incorporating peripheral substituents:
Tetramerization of Substituted Precursors: This is the most common and controlled method. It involves the synthesis of a phthalonitrile derivative that already contains the desired substituent. researchgate.net The subsequent cyclotetramerization of this substituted phthalonitrile leads to a symmetrically substituted phthalocyanine. researchgate.net For example, to introduce halogen atoms, a halogen-substituted phthalonitrile is used as the starting material. researchgate.net Similarly, nitro or amino groups can be introduced by starting with the corresponding 4-substituted phthalonitriles. researchgate.net
Post-synthesis Modification: This approach involves the chemical modification of an already formed phthalocyanine ring. researchgate.net Electrophilic aromatic substitution reactions can be used to introduce groups like nitro or halogen onto the unsubstituted phthalocyanine core. researchgate.net However, this method can often lead to a mixture of products with varying degrees of substitution and is generally less controlled than the first approach. researchgate.net
The introduction of different functional groups can have a significant impact on the properties of the resulting iron phthalocyanine complex. For instance, electron-withdrawing groups like halogens or nitro groups can affect the electronic structure and redox potential of the molecule. researchgate.net Conversely, electron-donating groups such as amino groups can also modulate these properties. researchgate.net
| Substituent Type | Example | Synthetic Approach |
| Halogen | Chloro, Bromo | Tetramerization of halogenated phthalonitriles. researchgate.net |
| Nitro | -NO₂ | Tetramerization of nitrophthalonitrile or direct nitration of the phthalocyanine ring. researchgate.net |
| Amino | -NH₂ | Tetramerization of aminophthalonitrile or reduction of a nitro-substituted phthalocyanine. researchgate.net |
Synthesis of Octacyano-Iron-Phthalocyanine Systems
Octacyano-iron-phthalocyanine, designated as FePc(CN)8, is a notable n-type organic semiconductor. acs.orgacs.orgnih.gov The introduction of eight electron-withdrawing cyano groups to the phthalocyanine periphery significantly alters its properties compared to the unsubstituted iron(II) phthalocyanine (FePc). acs.orgacs.orgnih.gov
The synthesis of FePc(CN)8 is achieved through the calcination of a mixture of 1,2,4,5-tetracyanobenzene (TCNB) and a metal salt, such as CuCl2, in a specific molar ratio, typically within a sealed and evacuated glass ampule. nih.gov While the direct synthesis involving an iron source follows a similar principle, detailed characterization reveals important structural and electronic differences from the parent FePc. acs.orgacs.orgnih.gov
During the synthesis process, hydrolysis of the cyano groups can occur, leading to the formation of amides as identified by Fourier transform infrared (FTIR) spectroscopy. acs.org Additionally, the potential for the formation of magnetic impurities like iron oxide has been noted. acs.org
Key Research Findings for Octacyano-Iron-Phthalocyanine:
| Property | Observation | Reference |
| Crystal Structure | The crystal structure of FePc(CN)8 is heavily influenced by the cyano groups, resulting in a structure different from the common α- and β-forms of FePc. Its space group, P4/mcc, is similar to the x-form of lithium phthalocyanine. | acs.orgnih.gov |
| Electronic Properties | The UV-vis absorption spectrum shows the Q-band at longer wavelengths compared to FePc. This is attributed to a smaller energy gap, a finding supported by density functional theory calculations. | acs.orgnih.gov |
| Conductivity | FePc(CN)8 exhibits higher conductivity than FePc due to a greater overlap of π-electron clouds within its crystal structure. | acs.orgnih.gov |
| Photocatalytic Activity | It demonstrates approximately four times higher photocatalytic activity than FePc, a consequence of its broader optical absorption in the visible region. | acs.orgnih.gov |
| Magnetic Properties | Magnetic measurements indicate an antiferromagnetic ground state, a property specific to its unique crystal structure involving direct exchange interactions between Fe2+ ions and π-electron-mediated interactions. | acs.orgnih.gov |
Preparation of Tetra-sulfonated this compound
The preparation of tetra-sulfonated this compound (FeTsPc) can be approached in two primary ways: the post-sulfonation of a pre-formed phthalocyanine ring or, preferably, the synthesis from already sulfonated precursors. google.com
The more advantageous method involves using sulfonated starting materials, such as 4-sulfophthalic acid, to build the phthalocyanine ring. google.comnih.gov This approach leads to a final product with fewer impurities compared to the method of sulfonating an unsubstituted phthalocyanine ring in oleum (B3057394) or sulfuric acid. google.com The synthesis from sulfonated reactants is often carried out in the presence of a boron-containing promoter to facilitate the ring formation without incorporating boron into the final structure. google.com A typical synthesis involves reacting the sulfonated starting material with a metal halide, urea, and a catalyst like 1,8-diazabicyclo nih.govgoogle.comundec-7-ene (DBU). nih.gov
Alternatively, iron phthalocyanine can be synthesized by reacting phthalic anhydride, urea, and ferrous chloride in a high-boiling point solvent like dioctyl phthalate, with ammonium molybdenate as a catalyst. researchgate.net Subsequent sulfonation would then be required to produce the tetra-sulfonated derivative.
It is important to note that Fe(II) in sulfonated iron-phthalocyanine is susceptible to oxidation to Fe(III) in the presence of oxygen, which can lead to the formation of iron-sulfide or iron-hydroxide solids. google.com
Fabrication of this compound Modified Materials for Research Applications
The unique electrochemical and catalytic properties of this compound and its derivatives make them ideal candidates for modifying surfaces, particularly electrodes, to create advanced materials for sensing and catalysis.
Methodologies for Electrode Modification
Several techniques are employed to immobilize iron phthalocyanine compounds onto electrode surfaces. The choice of method depends on the specific application and the desired film characteristics.
Common Electrode Modification Techniques:
| Method | Description | Reference |
| Drop Casting | A simple method where a solution containing the phthalocyanine derivative is dispensed onto the electrode surface and the solvent is allowed to evaporate. This has been used to coat glassy carbon electrodes (GCE) and multi-walled carbon nanotube paste electrodes (MWCNTPE). | researchgate.netmdpi.com |
| Layer-by-Layer (LbL) Deposition | This technique involves the sequential adsorption of materials, often with opposite charges or specific interactions. For instance, LbL films have been created by alternating depositions of poly(allylamine hydrochloride) (PAH) and iron phthalocyanine (FePc) from a chloroform (B151607) solution, exploiting the interaction between the iron center and the amine groups of PAH. | mdpi.comresearchgate.net |
| Electropolymerization | This method creates a stable polymer film directly on the electrode surface through electrochemical polymerization of a suitable phthalocyanine monomer. | mdpi.com |
| Covalent Bonding | A more complex method that involves forming a chemical bond between the phthalocyanine molecule and the electrode surface, often through a self-assembled monolayer. | mdpi.comresearchgate.net |
| Physical Vapor Deposition | This gas-phase method can be used to create thin films of unsubstituted or substituted metal phthalocyanines. | mdpi.com |
These modification techniques are crucial for developing electrochemical sensors for a wide range of analytes, including drugs, pesticides, and organic materials. researchgate.netnih.gov
Preparation of Hybrid Films with Nanomaterials (e.g., Gold Nanoparticles, Graphene, Carbon Nanotubes, Titanium Dioxide)
To further enhance the performance of modified electrodes, this compound is often incorporated into hybrid films with various nanomaterials. This combination leverages the synergistic effects between the high surface area and unique electronic properties of the nanomaterials and the catalytic activity of the phthalocyanine.
Examples of Hybrid Film Preparation:
Gold Nanoparticles (AuNPs): Hybrid materials of iron phthalocyanine and AuNPs are fabricated for enhanced sensitivity in electrochemical sensors. mdpi.com One method involves preparing a nanocomposite dispersion by mixing a graphene (Gr) dispersion with an aqueous solution of iron (III) phthalocyanine-4,4′,4″,4′′′-tetrasulfonic acid (Fe(III)Pc), followed by the addition of a colloidal AuNP solution. mdpi.com This composite is then drop-casted onto a glassy carbon electrode. mdpi.com Another approach is the layer-by-layer assembly of trilayer films structured as (PAH/FePc/AgNPs)n, which can be used for surface-enhanced Raman scattering (SERS) applications. researchgate.net
Graphene (Gr): As mentioned above, graphene is used as a support material for iron phthalocyanine and gold nanoparticles. A composite dispersion is created by sonicating a mixture of graphene, Fe(III)Pc solution, and AuNPs, which is then used to modify electrodes. mdpi.com
Carbon Nanotubes (CNTs): A hybrid composite material is prepared by combining iron (III) phthalocyanine-4,4′,4″,4′′′-tetrasulfonic acid (FePc) and multi-walled carbon nanotubes (MWCNTs). researchgate.net This composite is then applied to an electrode surface using the drop-dry method, resulting in a significant enhancement of the electrochemical signal compared to the bare electrode. researchgate.net
Titanium Dioxide (TiO2): Electrochemical studies have been performed on iron tetrasulfonated phthalocyanine (FeTsPc) immobilized on silica gel that has been modified with titanium(IV) oxide. researchgate.net This indicates the use of TiO2 as a support or component in hybrid materials with iron phthalocyanine derivatives.
Advanced Characterization Techniques and Spectroscopic Analysis for Iron Iii Phthalocyanine Chloride
Spectroscopic Methodologies for Electronic Structure Elucidation
Spectroscopic techniques are indispensable for probing the electronic structure of FePcCl. They provide insights into the molecular orbitals and the transitions between them, which are fundamental to the compound's chemical and physical behavior.
UV-Vis spectroscopy is a primary tool for characterizing metallophthalocyanines, revealing key information about their electronic transitions. researchgate.netnih.govnih.gov The spectrum of iron(III) phthalocyanine (B1677752) chloride is dominated by two principal absorption bands: the Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-500 nm). researchgate.netnih.gov The Q-band, which is particularly sensitive to the molecular environment, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring. researchgate.netnih.gov The Soret band corresponds to deeper π-π* transitions. researchgate.net
The position and shape of the Q-band can be influenced by factors such as aggregation, solvent, and the nature of axial ligands. nih.govnih.gov For instance, the Q-band of FePcCl has been observed at approximately 654 nm. sigmaaldrich.com In different solvents, the maximum absorption wavelength of the Q-band can shift. For example, in dimethyl sulfoxide (B87167) (DMSO), the peak is at 653 nm, while in chloroform (B151607) and benzene (B151609), it appears at 669 nm. nih.gov These shifts are attributed to interactions between the solvent molecules and the phthalocyanine ring. nih.gov
UV-Vis Absorption Data for Iron(III) Phthalocyanine Chloride
| Parameter | Wavelength (nm) | Solvent/Condition | Reference |
|---|---|---|---|
| λmax (Q-band) | ~680 | Not specified | |
| λmax | 654 | Not specified | sigmaaldrich.com |
| Q-band | 653 | DMSO | nih.gov |
| Q-band | 669 | Chloroform | nih.gov |
| Q-band | 669 | Benzene | nih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. In FePcCl, these techniques can confirm the structure of the phthalocyanine macrocycle and the presence of the iron-chlorine bond. The IR spectrum of phthalocyanine compounds displays characteristic bands corresponding to C-H, C-N, and C=C stretching and bending vibrations. rsc.orgresearchgate.net
Specific vibrational modes for the phthalocyanine ligand include N-H vibrations (in metal-free phthalocyanine) around 3273 cm⁻¹, 1539 cm⁻¹, and 735 cm⁻¹. rsc.org The presence of the central metal ion influences the vibrational frequencies of the macrocycle. researchgate.net For instance, the IR spectra of metallophthalocyanines show bands related to the metal-ligand vibrations. nih.gov The analysis of FTIR spectra of iron-containing compounds can reveal the presence of Fe-O bonds and other functional groups that may form during reactions or degradation. morana-rtd.comresearchgate.net
Characteristic IR/FTIR Bands for Phthalocyanine and Related Compounds
| Vibrational Mode | Wavenumber (cm-1) | Compound/Assignment | Reference |
|---|---|---|---|
| N-H stretch | 3273 | Metal-free phthalocyanine | rsc.org |
| N-H bend | 1539 | Metal-free phthalocyanine | rsc.org |
| N-H out-of-plane bend | 735 | Metal-free phthalocyanine | rsc.org |
| Fe-O bond | ~1620, 1358, 1313, 814 | Iron(II) oxalate | morana-rtd.com |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information about the elemental composition and chemical states of the elements within a material. diva-portal.orgpsu.edu In the study of FePcCl, XPS is used to determine the oxidation state of the central iron atom and to analyze the nitrogen and carbon environments in the phthalocyanine ring. diva-portal.org
The Fe 2p spectrum of FePcCl is a key indicator of the iron's oxidation state. diva-portal.org The N 1s spectrum typically shows a main peak around 398.7 eV, which can be attributed to the nitrogen atoms in the phthalocyanine ring. diva-portal.org The C 1s spectrum can be deconvoluted into components representing carbon atoms in different chemical environments, such as the benzene and pyrrole (B145914) rings of the phthalocyanine structure. diva-portal.org Studies have shown that upon heating, FePcCl can dissociate, losing its chlorine atom, which can be detected by mass spectrometry. diva-portal.orgdiva-portal.org
XPS Binding Energies for Iron Phthalocyanine Chloride and Related Species
| Core Level | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| N 1s | ~398.7 | Main peak | diva-portal.org |
| N 1s | ~400.7, ~402.4 | Satellite features | units.it |
| C 1s | ~286.9, ~287.4 | Benzene and pyrrole carbons | units.it |
| Fe 2p3/2 | ~717 | Referenced to Sn 3p3/2 | diva-portal.org |
Magnetic Circular Dichroism (MCD) and Electron Spin Resonance (ESR) spectroscopy are powerful techniques for investigating the magnetic and electronic properties of paramagnetic species like FePcCl. nih.govwikipedia.org MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, providing detailed information about the electronic transitions and the magnetic state of the metal center. nih.govrsc.org The MCD spectrum of high-spin iron(III) porphyrins, which are structurally related to phthalocyanines, is sensitive to the solvent and the axial ligands. nih.gov
ESR spectroscopy directly probes the unpaired electrons in a molecule, offering insights into the spin state and the local environment of the paramagnetic center. wikipedia.org For high-spin Fe(III) complexes, the ESR spectrum is characterized by specific g-values. unam.mxresearchgate.net In some cases, signals around g ≈ 4.3 and g ≈ 2.0 are observed for high-spin Fe(III). unam.mxnih.gov The ESR spectra can be temperature-dependent, reflecting changes in the spin state or relaxation dynamics. mdpi.comnih.gov
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and coordination environment of the iron nucleus. mdpi.comnih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). mdpi.com
For iron(III) phthalocyanines, these parameters are indicative of the iron's spin state (high-spin, low-spin, or intermediate-spin). acs.org For example, high-spin Fe(III) complexes typically exhibit distinct isomer shifts and quadrupole splittings compared to their low-spin counterparts. mdpi.com Temperature-dependent Mössbauer studies can reveal spin crossover phenomena, where the spin state of the iron changes with temperature. mdpi.com The technique has been used to characterize the products of reactions involving FePc, such as the formation of oxo-bridged dimers. nsf.gov
Mössbauer Parameters for Iron(III) Complexes
| Complex | Temperature (K) | Isomer Shift (δ) (mm·s−1) | Quadrupole Splitting (ΔEQ) (mm·s−1) | Spin State | Reference |
|---|---|---|---|---|---|
| [Fe(3,5-Cl-L)(NCS)] | 325 | 0.287 | 0.640 | High-spin | mdpi.com |
Structural Analysis Techniques
While spectroscopic methods provide electronic information, structural analysis techniques determine the precise three-dimensional arrangement of atoms in the FePcCl molecule. The primary method for this is single-crystal X-ray diffraction, which can provide detailed bond lengths, bond angles, and intermolecular interactions.
The crystal structure of related iron phthalocyanine derivatives, such as the μ-oxo dimer, has been determined by single-crystal X-ray diffraction. nsf.gov These studies reveal details like the Fe-N bond distances and the deviation of the iron atom from the plane of the phthalocyanine ring. nsf.gov In the μ-oxo dimer, the iron(III) centers are significantly displaced from the N4 plane of the phthalocyanine ligand. nsf.gov Such structural details are crucial for understanding the reactivity and catalytic activity of these compounds.
Powder X-Ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used for the structural characterization of crystalline materials. wikipedia.org It operates on the principle that a powdered or microcrystalline sample contains a vast number of crystallites in random orientations. wikipedia.org When exposed to an X-ray beam, every possible crystallographic plane will be represented in the proper orientation to diffract the X-rays, producing a unique diffraction pattern that serves as a fingerprint for the crystalline solid. wikipedia.org This allows for rapid phase identification and characterization of multi-component mixtures with minimal sample preparation. wikipedia.org
For bulk this compound powder, PXRD is essential for:
Phase Identification: Confirming the synthesis of the correct crystalline phase and identifying any crystalline impurities. Each crystalline solid produces a distinctive diffraction pattern. wikipedia.org
Purity Assessment: Evaluating the purity of the bulk powder. The presence of additional peaks in the diffractogram would indicate impurities.
Structural Changes: Monitoring changes in the crystal structure due to external stimuli such as temperature. For instance, in related iron complexes, significant and abrupt changes in the PXRD pattern have been observed with temperature variations, confirming first-order phase transitions. researchgate.net
Modern diffractometers often utilize position-sensitive (1D) or 2D detectors, which dramatically increase data collection speeds compared to traditional point detectors and can improve signal-to-background ratios by filtering out sample fluorescence. osti.gov
X-Ray Diffraction (XRD) for Thin Film Structural Studies
When this compound is deposited as a thin film, X-ray diffraction (XRD) is a critical tool for determining its structure, orientation, and crystallinity. bath.ac.uk Unlike the random orientation in powders, molecules in thin films often exhibit a preferred orientation relative to the substrate surface. nih.gov
Studies on thin films of iron phthalocyanine derivatives, including chloro-substituted variants, reveal that a single strong diffraction peak is often observed in the XRD pattern. nih.gov This indicates a high degree of preferred orientation of the crystallites within the film. nih.gov For instance, in related chloro-substituted copper phthalocyanines (CuPcCl₄), films deposited at 50 °C show a polycrystalline structure with a preferential orientation of the (100) crystallographic plane parallel to the substrate. mdpi.com
The structural features of these films are highly dependent on deposition conditions, such as substrate temperature. Increasing the substrate temperature during deposition can influence the crystallinity and ordering of the resulting film. mdpi.com For some chloro-substituted phthalocyanines, deposition at low temperatures (50 °C) results in amorphous films, while elevated temperatures promote the growth of polycrystalline films. mdpi.com The interpretation of thin-film XRD patterns is often aided by comparing them to calculated patterns from single-crystal diffraction data. nih.govmdpi.com
| Phthalocyanine Derivative | Substrate Temperature (°C) | Key XRD Findings | Citation |
| FePcCl₄ | --- | Exhibits a strong diffraction peak, indicating a strong preferred orientation of crystallites. | nih.gov |
| CuPcCl₄ (analogue) | 50 | Forms polycrystalline films with a preferential orientation of the (100) plane parallel to the substrate. | mdpi.com |
| CuPcCl₈ / CuPcCl₁₆ (analogues) | 50 | Forms amorphous films. | mdpi.com |
| CuPcCl₄ / CuPcCl₈ / CuPcCl₁₆ (analogues) | 200 | Growth of polycrystalline, disordered films is observed for all three compounds. | mdpi.com |
Atomic Force Microscopy (AFM) for Surface Morphology and Film Organization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanometer scale. mdpi.comresearchgate.net It functions by sensing the minute forces between a sharp tip, mounted on a flexible cantilever, and the sample surface. nih.gov A key advantage of AFM is its ability to image both conductive and non-conductive samples in various environments, including under physiological conditions, with minimal sample preparation. mdpi.compressbooks.pub
In the context of this compound thin films, AFM is invaluable for investigating:
Film Growth and Organization: Studying how molecules organize on the substrate, revealing the morphology of aggregates and the formation of crystalline or amorphous structures.
Mechanical Properties: Probing local mechanical properties such as elasticity and adhesion. The force-distance curves generated during AFM measurements can provide information on the stiffness and surface energy of the film. researchgate.netpsu.edu
AFM complements other techniques by providing direct visualization of the surface ultrastructure, which can then be correlated with the crystalline information from XRD. nih.gov
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Composite Material Characterization
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful complementary techniques for characterizing composite materials containing this compound. researchgate.net
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology. researchgate.netkfupm.edu.sa For a composite material, SEM can reveal:
The size, shape, and distribution of the this compound particles or domains within the matrix material. researchgate.net
The quality of the interface between the phthalocyanine and the matrix.
Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with an SEM, is an analytical technique used for elemental analysis. mst.or.jp When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. mst.or.jp The energy of these X-rays is unique to each element. EDX detects these X-rays to provide qualitative and quantitative information on the elemental composition of the sample. researchgate.net For an this compound composite, EDX can:
Confirm the presence of iron (Fe), chlorine (Cl), carbon (C), and nitrogen (N) from the phthalocyanine molecule.
Create elemental maps, showing the spatial distribution of these elements across the composite material, confirming that the phthalocyanine is dispersed as intended.
Identify the elements present in the matrix material. In studies of other iron-containing materials, EDX has been successfully used to identify the elemental composition, including iron, oxygen, and chlorine. journalijar.com
Electrochemical Characterization Methods
Electrochemical methods are fundamental for probing the redox properties of this compound, providing insight into its electron transfer capabilities which are crucial for applications in catalysis and sensing.
Cyclic Voltammetry (CV) for Redox Behavior and Electron Transfer Processes
Cyclic Voltammetry (CV) is a versatile and widely used electroanalytical technique for studying electroactive species. jh.edumnstate.edu It provides rapid information about the thermodynamics and kinetics of redox processes. longdom.org The experiment involves cycling the potential of a working electrode immersed in an unstirred solution and measuring the resulting current. jh.edu The resulting plot of current versus potential is called a cyclic voltammogram. mnstate.edu
For this compound, CV is used to study the Fe(III)/Fe(II) redox couple. Key information derived from the voltammogram includes:
Redox Potentials: The potentials of the anodic (oxidation) and cathodic (reduction) peaks provide information about the formal reduction potential of the redox couple. jh.edu
Electrochemical Reversibility: In a reversible, one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59 mV, and the ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to one. gamry.com Deviations from these values indicate quasi-reversible or irreversible electron transfer kinetics or coupled chemical reactions. gamry.com
Electron Transfer Kinetics: The shape and scan rate dependence of the voltammogram can be analyzed to determine heterogeneous electron transfer rate constants. longdom.org
Diffusion Coefficients: The peak current is directly proportional to the concentration of the analyte and the square root of the scan rate, allowing for the calculation of the diffusion coefficient. mnstate.edugamry.com
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) Applications
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced, pulse-based voltammetric techniques that offer significant advantages over traditional CV, particularly for analytical applications. biologic.net Both methods are designed to minimize the background charging current, which enhances the signal-to-noise ratio and improves detection limits. biologic.netpineresearch.com
Differential Pulse Voltammetry (DPV) employs short potential pulses of constant amplitude superimposed on a linear potential ramp. pineresearch.commaciassensors.com The current is sampled just before and at the end of the pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram where the peak height is proportional to the analyte concentration. DPV is known for its high sensitivity but is a relatively slow technique. maciassensors.com
Square Wave Voltammetry (SWV) utilizes a symmetrical square wave potential waveform superimposed on a potential staircase. maciassensors.com It is a very fast technique, as an entire potential cycle is completed on each step of the staircase. palmsens.com SWV is often more sensitive than DPV due to a more effective subtraction of the background current. researchgate.net
For this compound, DPV and SWV are particularly useful for:
Trace Analysis: Quantifying very low concentrations of the compound with high sensitivity and accuracy. biologic.net
Resolving Complex Systems: The peak-shaped responses of DPV and SWV provide better resolution than CV, allowing for the discrimination of species with closely spaced redox potentials. biologic.net
Studying Reaction Mechanisms: In some cases, the forward and reverse currents in SWV can be analyzed to provide insights into the reversibility and kinetics of the electrode reaction. palmsens.com
| Technique | Key Advantage | Limitation | Primary Use | Citation |
| Cyclic Voltammetry (CV) | Rapidly provides qualitative information on redox behavior and kinetics. | Lower sensitivity compared to pulse techniques. | Initial electrochemical characterization of redox processes. | jh.edulongdom.org |
| Differential Pulse Voltammetry (DPV) | High sensitivity, good for quantitative analysis. | Slower scan speeds compared to SWV. | Trace analysis and quantification. | biologic.netpineresearch.commaciassensors.com |
| Square Wave Voltammetry (SWV) | Very fast, often higher sensitivity than DPV. | Can be more complex to interpret (forward/backward currents). | Rapid trace analysis, studies of reaction kinetics. | maciassensors.compalmsens.comresearchgate.net |
Impedance Spectroscopy for Charge Transport Mechanisms
The analysis of impedance data is often performed using Nyquist plots, where the negative imaginary part of the impedance (-Z") is plotted against the real part (Z'). These plots can reveal characteristic semicircles, which are then modeled using equivalent electrical circuits. Each component in the equivalent circuit corresponds to a specific physical or chemical process within the material.
Research Findings from Impedance Spectroscopy
Recent studies on this compound have utilized impedance spectroscopy to elucidate its charge transport properties. One key finding is that the Nyquist plots for FePcCl typically show the presence of both grain and grain boundary effects on the charge transport. researchgate.net This is often visualized as two overlapping semicircles in the Nyquist plot. The semicircle at higher frequencies is generally attributed to the charge transport within the crystalline grains, while the semicircle at lower frequencies represents the more resistive charge transport across grain boundaries.
The impedance behavior of FePcCl has been described as a non-Debye-type relaxation. researchgate.net In an ideal Debye-type response, the center of the semicircle in the Nyquist plot lies on the real axis. A non-Debye response, indicated by a depressed semicircle, suggests a distribution of relaxation times, which can arise from material heterogeneity, surface roughness, or a distribution of energy barriers for charge carriers.
To quantitatively analyze the impedance data, equivalent circuit models are employed. A common model for materials exhibiting both grain and grain boundary effects is a series combination of two parallel Resistor-Capacitor (RC) elements. In this model, one RC element (Rg || Cg) represents the grain resistance and capacitance, and the second RC element (Rgb || Cgb) represents the grain boundary resistance and capacitance. A series resistor (Rs) may also be included to account for contact and lead resistances.
Rg (Grain Resistance): Represents the intrinsic resistance to charge flow within the crystalline domains of the material.
Cg (Grain Capacitance): Represents the dielectric properties of the crystalline grains.
Cgb (Grain Boundary Capacitance): Represents the capacitance associated with the grain boundary regions.
Studies on related metal phthalocyanines, such as copper phthalocyanine (CuPc), have similarly used impedance spectroscopy to separate bulk and grain boundary contributions to conductivity. researchgate.net In these studies, Cole-Cole plots (a variation of the Nyquist plot) were used to fit the data to an equivalent circuit model, allowing for the determination of resistance and capacitance values for the different components. researchgate.net
The application of equivalent circuit models to the impedance spectra of metal phthalocyanines has also been demonstrated in the context of their catalytic activity for the oxygen reduction reaction (ORR). jlu.edu.cn In such studies, the charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, providing a measure of the kinetic facility of the electrochemical reaction at the electrode-electrolyte interface. jlu.edu.cn
The following table summarizes typical parameters that can be extracted from the impedance spectroscopy analysis of this compound and related compounds.
Theoretical and Computational Chemistry Approaches to Iron Iii Phthalocyanine Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to iron(III) phthalocyanine (B1677752) chloride and its derivatives to understand their electronic configurations, spin states, and catalytic mechanisms.
Electronic Structure Computations and Orbital Analysis
DFT calculations are crucial for determining the ground-state electronic structure and analyzing the molecular orbitals of iron(III) phthalocyanine chloride. The electronic properties of iron phthalocyanine (FePc) complexes are highly sensitive to the choice of the exchange-correlation functional and basis set used in the calculations. Hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, often provide results in better agreement with experimental photoemission spectra compared to generalized gradient approximation (GGA) functionals, which can suffer from self-interaction errors leading to underestimation of the binding energies of localized d-orbitals. nih.govnih.gov
The ground state of a single FePc molecule has been a subject of theoretical investigation, with different DFT approaches predicting different ground state multiplets. For instance, constraint DFT calculations have been employed to determine the true ground state by overcoming the limitations of standard DFT in distinguishing between different multiplet structures that have similar charge and spin densities. These calculations have suggested that the ground state of a single FePc molecule is a ³A₂g multiplet. researchgate.net The interaction with axial ligands, such as the chloride ion in this compound, plays a significant role in determining the final electronic structure and spin state. The axial ligand can cause a splitting of the d-orbitals, influencing the electron configuration and the magnetic properties of the complex.
Spin State Analysis and Electrolyte-Induced Transitions
The iron center in this compound can exist in different spin states (high-spin, intermediate-spin, or low-spin), and the relative energies of these states are sensitive to the coordination environment. The presence of electrolytes can induce spin-state transitions. For instance, the addition of tetrabutylammonium (B224687) chloride to a solution of an iron(III) phthalocyanine derivative has been shown to cause a transition from a high-spin to a low-spin state. This transition can be monitored by techniques like magnetic circular dichroism and UV-visible absorption spectroscopy and understood through computational analysis.
DFT calculations can be employed to investigate the effect of axial ligands, such as the chloride ion, and the surrounding electrolyte on the spin state of the iron center. The coordination of the chloride ion can favor a particular spin state. Furthermore, the presence of other ions from the electrolyte can influence the electronic structure through electrostatic interactions or by direct coordination, leading to a change in the spin state.
The spin state of the iron center is a critical determinant of the catalytic activity of this compound. For example, in the context of the oxygen reduction reaction (ORR), the ability of the iron center to bind oxygen is dependent on its spin state. DFT studies have shown that the spin state can be tuned by the adsorption of small ligand molecules, which in turn affects the catalytic performance. sigmaaldrich.cn
Reaction Mechanism Modeling for Catalytic Processes
This compound is known to catalyze various chemical reactions, most notably the electrochemical oxygen reduction reaction (ORR). DFT calculations have been instrumental in elucidating the detailed mechanism of the ORR at the FePc active site. These studies model the elementary steps of the reaction, including the adsorption of oxygen, the formation of key intermediates such as OOH*, and the final reduction to water. uva.nl
The calculations provide insights into the reaction pathway and the energetics of each step, allowing for the determination of the rate-determining step. For the ORR catalyzed by FePc, DFT studies have proposed an associative four-electron pathway. uva.nl The axial coordination of ligands can significantly influence the catalytic activity. For example, electron-donating axial ligands have been shown to facilitate the adsorption of O₂ and lower the energy barrier for the formation of reaction intermediates. uva.nl
The role of the chloride ion in catalytic processes has also been investigated. In some systems, chloride ions have been found to have a catalytic effect on ligand dissociation reactions from iron(III) complexes. nih.gov A proposed mechanism involves the transient coordination of the chloride ion to the iron center, which labilizes other ligands. nih.gov DFT modeling can be used to explore such mechanisms by calculating the structures and energies of the proposed intermediates and transition states.
Binding Energy Calculations and Ligand Interaction Studies
DFT calculations are widely used to compute the binding energies of ligands to the iron center of this compound. This is crucial for understanding the stability of the complex and its interactions with other molecules, such as reactants, solvents, or inhibitors. The binding energy of the axial chloride ligand itself can be calculated, providing insight into its lability.
Furthermore, the interaction of this compound with various other ligands can be studied. For instance, the binding of small molecules like pyridine (B92270) or cyanide to the iron center has been investigated computationally for related FePc systems. researchgate.net These studies reveal how the electronic structure of the FePc is perturbed by the axial ligand.
Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for studying the excited-state properties of molecules and predicting their UV-visible absorption spectra. For this compound, TDDFT calculations can provide a detailed assignment of the electronic transitions observed in its absorption spectrum.
The electronic absorption spectrum of phthalocyanines is characterized by two main features: the intense Q-band in the visible region and the Soret (or B) band in the near-UV region. TDDFT calculations have shown that the Q-band arises primarily from a π-π* transition within the phthalocyanine macrocycle. nih.gov The presence of the iron center and the axial chloride ligand can lead to the appearance of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands, which can overlap with the π-π* transitions of the phthalocyanine ring.
TDDFT studies on FePc complexes with different axial ligands have revealed that the nature of the axial ligand can significantly influence the positions and intensities of the absorption bands. researchgate.net For example, the energies of MLCT transitions are sensitive to the energy levels of the metal d-orbitals and the ligand orbitals. Simplified TDDFT methods have been developed to allow for faster and still accurate interpretation of the UV-vis-NIR spectra of large molecules like phthalocyanines. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and materials over time. While specific MD simulations focusing solely on this compound in solution are not extensively reported, the principles of this methodology are applicable and can provide valuable insights.
MD simulations can be used to study the conformational dynamics of the phthalocyanine macrocycle, the motion of the axial chloride ligand, and the interactions of the complex with its environment, such as solvent molecules or a solid support. For instance, quantum chemical MD simulations have been employed to investigate the formation mechanism of iron phthalocyanine from its precursors. nih.gov These simulations revealed a three-step mechanism and identified metastable intermediates. nih.gov
In the context of this compound, MD simulations could be used to explore its aggregation behavior in solution, the transport of reactants and products to and from the catalytic site, and the influence of the solvent on its structure and stability. By combining MD with quantum mechanical methods (QM/MM simulations), one could study chemical reactions catalyzed by this compound in a realistic solvent environment.
Computational Studies on Intermolecular Interactions and Aggregation Phenomena
Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the aggregation of this compound (FePcCl) in both solution and the solid state. These studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer molecular-level insights into the driving forces, geometries, and energetic landscapes of FePcCl self-assembly.
The aggregation of phthalocyanine molecules is predominantly driven by attractive van der Waals forces and π-π stacking interactions between the extensive aromatic macrocycles. These interactions lead to the formation of dimers and higher-order aggregates, which can significantly alter the material's electronic and photophysical properties. Computational models are essential for dissecting the contributions of various forces, including dispersion, electrostatic interactions, and Pauli repulsion, which collectively determine the final aggregated structure.
A central theme in the study of phthalocyanine aggregation is the competition between different stacking geometries, mainly co-facial (sandwich) and slip-stacked arrangements. Quantum-mechanical analyses on model aromatic dimers have revealed that the slip-stacked geometry often emerges from the delicate balance between attractive London dispersion forces, which favor a co-facial arrangement, and short-range Pauli repulsion. rsc.org Contrary to older models, recent studies suggest that electrostatics play a less dominant role in dictating the slip-stacked geometry in many π-stacked systems. rsc.org
For metallophthalocyanines like FePcCl, the central metal ion and its axial ligands add further complexity. The presence of the iron(III) ion and the axial chloride ligand influences the electronic distribution of the macrocycle and can introduce specific steric and electrostatic effects that modulate the intermolecular interactions.
Density Functional Theory (DFT) Approaches
DFT calculations are a cornerstone for studying the aggregation of phthalocyanines, allowing for the detailed analysis of dimer interaction energies and preferred conformations. A significant challenge in applying DFT to these systems is the accurate description of the long-range London dispersion forces that are critical to π-π stacking. Standard DFT functionals often fail to capture these interactions correctly. Consequently, modern studies frequently employ dispersion-corrected DFT methods (e.g., DFT-D3) or functionals specifically designed to account for non-covalent interactions.
While direct computational studies focusing exclusively on the aggregation of this compound are limited, research on closely related iron phthalocyanine systems provides substantial insight. For instance, DFT calculations on an unsubstituted iron(III) phthalocyanine μ-oxo dimer—where two FePc units are linked by an oxygen atom—have been performed to understand its structure and electronic properties. nsf.gov Although this is a covalently linked dimer, its geometry is informative about the interplay between π-π interactions and steric effects inherent to the FePc framework.
In one study, the crystal structure of a μ-oxo dimer revealed a bent Fe-O-Fe configuration and a significant staggering of the two phthalocyanine rings. nsf.gov This staggering is a direct consequence of the interplay between attractive π-π interactions and steric repulsion between the isoindole units of the macrocycles. nsf.gov DFT calculations on this experimentally determined structure were used to probe its electronic ground state and magnetic properties.
The following table summarizes the key structural parameters from the X-ray diffraction analysis of the (PcFe)₂O dimer, which serves as a model for the close packing of Fe(III)Pc units.
| Parameter | Value | Description |
| Fe-O-Fe Angle | 152.4° | The angle of the bridge connecting the two iron centers. |
| Staggering Angle | ~24° | The angle of rotation between the two phthalocyanine macrocycles. |
| Fe displacement from N₄ plane | 0.57–0.58 Å | The distance the iron atom sits (B43327) above the plane of the four central nitrogen atoms. |
This data is derived from the X-ray crystal structure of the unsubstituted iron(III) phthalocyanine μ-oxo dimer and provides insight into the steric and electronic factors influencing the proximity and orientation of FePc units. nsf.gov
Furthermore, theoretical studies on FePc have shown that aggregation directly impacts its electronic structure. DFT calculations have indicated that the ground state of an isolated FePc molecule can change upon forming a columnar stack (a common aggregation motif known as the α-phase), a result of intermolecular hybridization between adjacent molecules. This highlights the critical role of aggregation in tuning the electronic and magnetic properties of the material.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations complement static DFT calculations by providing a dynamic picture of the aggregation process in a condensed phase, such as in a solvent. MD simulations can track the time evolution of a system containing multiple FePcCl molecules, revealing the pathways and mechanisms of dimer and oligomer formation. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic coordinates.
MD studies can elucidate several key aspects of FePcCl aggregation:
Solvent Effects: The nature of the solvent can dramatically influence aggregation. MD simulations can model how solvent molecules interact with the FePcCl surface and mediate the interactions between solute molecules. For example, coordinating solvents like pyridine have been shown to reduce aggregation by binding to the axial positions of the iron center, effectively blocking one face of the macrocycle from π-π stacking. nd.edu
Aggregation Propensity: By simulating a system with multiple molecules, MD can predict the tendency of FePcCl to aggregate at different concentrations and temperatures. nsf.gov
Structure of Aggregates: MD simulations can reveal the preferred orientation of molecules within an aggregate over time, confirming whether they adopt co-facial, slip-stacked, or more disordered arrangements.
The following table summarizes various computational approaches and their key findings related to the study of phthalocyanine aggregation.
| Computational Method | System Studied | Key Findings |
| Dispersion-Corrected DFT | Metal-free Phthalocyanine Dimer | Confirmed the importance of long-range corrected functionals for accurately calculating charge-transfer integrals, which are crucial for electronic transport in aggregates. nih.gov |
| DFT + U | Iron Phthalocyanine (FePc) Monolayer | Investigated the electronic structure and highlighted differences in the predicted orbital composition depending on the functional used (e.g., PBE vs. B3LYP). researchgate.net |
| DFT (Hybrid Functionals) | (PcFe)₂O Dimer | Calculated the antiferromagnetic coupling and Mössbauer parameters, showing that hybrid functionals provide good agreement with experimental data for the dimeric structure. nsf.gov |
| Molecular Dynamics (MD) | Substituted Iron Phthalocyanine Dimer | Showed that coordinating solvents (pyridine) can de-aggregate dimers by binding to the axial Fe sites, leading to well-resolved monomeric species in solution. nd.edu |
This table provides an overview of theoretical findings on systems analogous or related to this compound, demonstrating the utility of computational methods in understanding aggregation phenomena.
Catalytic Research Applications of Iron Iii Phthalocyanine Chloride
Oxidation Catalysis
Iron(III) phthalocyanine (B1677752) chloride is a proficient catalyst for various oxidation reactions, demonstrating high efficiency and selectivity under mild conditions.
Selective Oxidation of Organic Substrates (e.g., Anilines, Sulfonylhydrazones)
The compound has been successfully utilized as a catalyst for the selective oxidation of anilines and their derivatives using meta-chloroperbenzoic acid as the oxidant. jchps.com In these reactions, which are typically conducted in an aqueous acetic acid medium, the primary product identified is azobenzene. jchps.com Kinetic studies reveal that the reaction is second order with respect to aniline (B41778) and first order with respect to the oxidant, with no degradation of the catalyst observed. jchps.com The product, azobenzene, was confirmed by its melting point of 66°C and spectrophotometric analysis at a λmax of 429 nm. jchps.com
Furthermore, Iron(III) phthalocyanine chloride effectively catalyzes the synthesis of sulfones from sulfonylhydrazones. researchgate.net This method is notable for its broad substrate scope and good-to-high yields under mild reaction conditions. researchgate.net Crossover experiments suggest that this transformation proceeds via an intramolecular pathway. researchgate.net
Table 1: this compound Catalyzed Synthesis of Sulfones from Sulfonylhydrazones This table presents the yields of various sulfone products synthesized from their corresponding sulfonylhydrazone precursors using this compound as the catalyst.
| Entry | Substrate (Sulfonylhydrazone) | Product (Sulfone) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde tosylhydrazone | Benzyl p-tolyl sulfone | 85 |
| 2 | 4-Methylbenzaldehyde tosylhydrazone | 4-Methylbenzyl p-tolyl sulfone | 88 |
| 3 | 4-Methoxybenzaldehyde tosylhydrazone | 4-Methoxybenzyl p-tolyl sulfone | 92 |
| 4 | 4-Chlorobenzaldehyde tosylhydrazone | 4-Chlorobenzyl p-tolyl sulfone | 82 |
| 5 | 2-Naphthaldehyde tosylhydrazone | Naphthalen-2-ylmethyl p-tolyl sulfone | 78 |
Role of Reactive Oxygen Species (ROS) Generation in Catalytic Mechanisms
The generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a key feature of the catalytic action of iron phthalocyanine complexes. rsc.org In photocatalytic systems, particularly when combined with semiconductors like titanium dioxide (TiO₂), the generation of ROS is significantly enhanced. rsc.orgacs.org The process involves the in-situ generation of these highly reactive species, which then oxidize and decompose organic pollutants. rsc.org The addition of hydrogen peroxide can further increase the quantity of hydroxyl radicals, thereby boosting the photocatalytic activity. rsc.orgacs.org This mechanism is central to the degradation of various contaminants. acs.org
Investigation of Catalytic Cycles and Intermediate Species (e.g., Fe(IV)-oxo species)
The catalytic cycle of iron phthalocyanine in oxidation reactions is believed to proceed through high-valent iron-oxo intermediates. rsc.orgrsc.org These Fe(IV)-oxo species are considered the key active oxidants in many enzymatic and synthetic catalytic processes. rsc.orgnih.gov The formation of these intermediates involves two main steps: the coordination of an oxygen donor (like a peracid or hydrogen peroxide) to the iron center, followed by the heterolytic cleavage of the peroxide's O–O bond. rsc.org Although highly reactive and challenging to isolate, these Fe(IV)-oxo species have been successfully generated and characterized in situ. nih.govacs.org The electrophilic nature of the Fe(IV)-oxo intermediate has been confirmed through kinetic studies, establishing it as a competent species for oxygen atom transfer to substrates like olefins. nih.gov
Comparative Catalytic Efficiency Studies with Substituted Analogues
Research has shown that modifying the phthalocyanine ligand can significantly influence the catalyst's efficiency. In studies involving heteroleptic μ-nitrido diiron phthalocyanine complexes, where one phthalocyanine ring is unsubstituted and the other is substituted with electron-withdrawing groups, the site of oxidation is affected. rsc.orgrsc.org It was found that the formation of hydroperoxo and oxo moieties occurs preferentially at the more electron-rich iron center. rsc.orgrsc.org This indicates that the electronic properties of the phthalocyanine ligand play a crucial role in determining the catalytic activity of the metal center. rsc.org The binding of the terminal oxidant is favored at the more electron-rich iron sites, leading to higher catalytic activity for these locations. rsc.orgresearchgate.net
Reduction Catalysis (e.g., Oxygen Reduction Reaction)
Iron phthalocyanine complexes are among the most promising non-precious metal catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. nih.gov The catalytic mechanism is inspired by natural enzymes and typically involves the redox-mediated reduction of Fe(III) to Fe(II), which creates an active site for oxygen chemisorption to initiate electrocatalysis. pnas.org The efficiency of the ORR is largely determined by the Fe(III)/Fe(II) redox potential. pnas.org However, studies have shown that the performance can be enhanced by modifying the catalyst's structure. For instance, creating an axial Fe-O coordination can induce electronic localization that improves O₂ adsorption and activation, leading to superior ORR performance with a lower Tafel slope and a higher half-wave potential compared to standard catalysts. nih.gov Operando studies using techniques like electrochemical tip-enhanced Raman spectroscopy have revealed that while the catalyst undergoes reversible geometric changes during ORR, irreversible deactivation can occur through the loss of the iron ion (demetalation), underscoring the importance of the Fe-containing sites for high catalytic activity. nih.govacs.org
Photocatalytic Degradation of Organic Pollutants
This compound, particularly when supported on semiconductor materials like titanium dioxide (TiO₂), serves as a highly effective photocatalyst for the degradation of organic pollutants in water. acs.orgacs.org This enhanced activity stems from the synergistic and complementary functions of the two components. acs.orgacs.org While TiO₂ is an efficient photocatalyst, its activity is mainly limited to the UV spectrum. mdpi.com Sensitizing TiO₂ with iron phthalocyanine, which absorbs strongly in the visible light region, extends the catalyst's operational range, allowing it to harness more of the solar spectrum. rsc.orgacs.org
The mechanism involves several cooperative processes. The iron phthalocyanine can participate in photo-Fenton type reactions, which enhance the light-induced formation of highly reactive hydroxyl radicals (•OH). acs.org Concurrently, the photoexcitation of TiO₂ generates electron-hole pairs, which also produce •OH radicals. acs.orgmdpi.com The iron complex acts as a co-catalyst, utilizing the hydrogen peroxide produced by the TiO₂ to further drive the oxidation of pollutants. acs.org This combined system has demonstrated significantly higher degradation rates for various organic pollutants, including aniline and salicylic (B10762653) acid, compared to unmodified TiO₂. acs.org For example, in one study, irradiation of an aniline solution for 60 minutes with the Fe(III)Pc/TiO₂ photocatalyst resulted in over 85% degradation of the substrate. acs.org The heterostructured catalyst can often be recovered and reused without a significant loss of activity. nih.gov
Table 2: Degradation of Organic Pollutants using Fe(III)Pc/TiO₂ vs. Unmodified TiO₂ This table compares the percentage of substrate degraded after 60 minutes of irradiation in the presence of the modified Fe(III)Pc/TiO₂ photocatalyst and the nonmodified TiO₂ photocatalyst.
| Substrate | Degradation with Fe(III)Pc/TiO₂ (%) | Degradation with TiO₂ (%) |
|---|---|---|
| p-Aminobenzoic acid | ~75 | ~40 |
| Salicylic acid | 100 | ~50 |
| Aniline | >85 | ~15 |
Catalyst Reusability and Stability Studies
The long-term stability and reusability of a catalyst are critical for its practical application. Studies on this compound have shown promising results in this regard. In organic synthesis, it has been demonstrated that the catalyst can be recovered and reused for multiple cycles without a significant drop in its catalytic activity. For example, in the synthesis of 3,5-disubstituted 1H-pyrazoles, the catalyst was reused five times without any loss of efficacy. cjcatal.com
In the more demanding environment of fuel cells, catalysts derived from the pyrolysis of iron phthalocyanine have undergone extensive durability testing. These materials have shown good stability in tests lasting over 800 hours, which is a key step toward their commercial viability as platinum replacements. rsc.orgresearchgate.net Similarly, in photocatalysis, heterostructures of iron phthalocyanine derivatives on TiO₂ nanofibers could be easily recycled due to their one-dimensional nanostructure without a decrease in photocatalytic activity. nih.gov Even after six cycles of use, certain phthalocyanine-sensitized TiO₂ photocatalysts maintained a high removal rate for pollutants, although some decrease in performance was noted. mdpi.com
However, stability is not absolute. Studies on electrocatalysis have shown that the catalyst can degrade through the loss of the central iron atom (demetalation) during the oxygen reduction reaction, which leads to a loss of activity. acs.org
Table 3: Summary of Catalyst Reusability and Stability
| Catalytic Application | Catalyst System | Reusability/Stability Finding | Reference |
|---|---|---|---|
| Organic Synthesis (Pyrazole) | This compound | Recovered and reused five times with no loss of activity. | cjcatal.com |
| Fuel Cell (ORR) | Pyrolyzed FePc and Phenolic Resin | Good stability demonstrated in tests over 800 hours. | rsc.orgresearchgate.net |
| Electrocatalysis (ORR/OER) | FePc/Se@NiFe | Stable through 5,000 continuous cycles with negligible decay. | oaepublish.com |
| Photocatalysis (Pollutant Degradation) | TNFePc/TiO₂ Nanofibers | Easily recycled without decrease in activity. | nih.gov |
Electrochemical Investigations and Sensor Development with Iron Iii Phthalocyanine Chloride
Fundamental Electrochemical Behavior
The electrochemical characteristics of Iron(III) phthalocyanine (B1677752) chloride are central to its utility in various applications, governed by its redox properties, the influence of its molecular environment, and its ability to undergo spin state transitions.
Redox Potentials and Electron Transfer Mechanisms
The electrochemical behavior of Iron(III) phthalocyanine chloride is dominated by the reversible redox couple of the central iron ion, Fe(III)/Fe(II). This transition is readily studied using techniques like cyclic voltammetry, which provides key information on the redox potentials and the kinetics of the electron transfer process. The formal reduction potential of the Fe(III)/Fe(II) couple is highly sensitive to the experimental conditions, particularly the solvent and the nature of the counter-ion. cdnsciencepub.com
The redox potentials of iron phthalocyanines can be "tuned" over a considerable range by varying the solvent and counter-ion. cdnsciencepub.com This tunability is crucial for designing systems with specific electrochemical properties, for example, in creating reversible oxygen carriers where the binding affinity is related to the redox potential. cdnsciencepub.com
Table 1: Influence of Solvent and Counter-Ion on the Fe(III)/Fe(II) Redox Couple This table is representative and values can vary based on specific experimental conditions.
| Solvent | Counter-Ion | Redox Potential (V vs. reference electrode) |
|---|---|---|
| Pyridine (B92270) | ClO4- | More Positive |
| DMSO | ClO4- | |
| DMF | ClO4- | |
| DMF | Br- | |
| DMF | Cl- | More Negative |
Influence of Coordination Environment and Substituents on Electrochemical Activity
The electrochemical properties of this compound are profoundly influenced by both the axial ligands coordinated to the iron center and the peripheral substituents on the phthalocyanine ring. nih.govrsc.org
Coordination Environment: Axial ligands, which bind to the iron ion perpendicularly to the plane of the phthalocyanine ring, play a critical role in determining the electronic configuration and, consequently, the electrochemical behavior. nih.govrsc.org The strength of the axial ligand field can alter the spin state of the iron center and modify the energy levels of the metal's d-orbitals. nih.gov This, in turn, affects the ionization potentials and electron affinities, and can even change the site of oxidation or reduction from the metal center to the macrocycle. nih.govrsc.org For instance, the presence of coordinating solvents can stabilize certain oxidation states, thereby shifting the redox potentials. cdnsciencepub.comrsc.org Non-labile axial substituents have been shown to heavily influence the reversibility of electrochemical events. rsc.org
Peripheral Substituents: Modification of the periphery of the phthalocyanine ring with various functional groups provides another powerful tool to tune the electrochemical activity. researchgate.net Electron-donating or electron-withdrawing substituents alter the electron density on the macrocycle and the central iron atom. Electron-withdrawing groups, such as fluorine, can significantly increase the ionization potential and electron affinity of the molecule. nih.govacs.org These modifications can also influence the binding of axial ligands, thereby indirectly affecting the electrochemical properties. acs.org The strategic placement of substituents can enhance catalytic abilities and allow for specific analyte adsorption, which is a key principle in sensor design.
Spin State Transitions and their Electrochemical Inducement
The iron center in Iron(III) phthalocyanine can exist in different spin states, typically high-spin, intermediate-spin, or low-spin, depending on the coordination environment. researchgate.netnih.gov These spin states have distinct electronic configurations and magnetic properties. While temperature and light can induce spin crossover in some iron complexes, electrochemical methods can also trigger such transitions.
The addition or removal of an electron from the molecule through an electrochemical process alters the electronic structure and can lead to a change in the preferred spin state. For example, the electrochemical reduction of an Fe(III) species to Fe(II) can be accompanied by a spin state transition, depending on the ligand field. Furthermore, strong electronic coupling between an iron phthalocyanine molecule and an electrode substrate can trigger a transition of the iron sites from a low-spin to an intermediate-spin state. researchgate.net The ability to control the spin state through an applied potential opens up possibilities for the development of molecular-scale spintronic devices and sensors where the magnetic state can be switched electronically.
Development of Electrochemical Sensor Architectures
The rich electrochemistry of this compound makes it an excellent candidate for the development of electrochemical sensors. By immobilizing the compound on an electrode surface, its catalytic properties can be harnessed for the detection of a wide range of analytes.
Electrode Modification Strategies for Analyte Detection
To create a stable and effective sensor, this compound must be immobilized on an electrode surface. Several modification strategies have been developed to achieve this, each with its own advantages.
Drop Casting: This is a simple and widely used method where a solution containing the phthalocyanine derivative is dispensed onto the electrode surface, and the solvent is allowed to evaporate. This technique has been used to modify glassy carbon electrodes (GCEs) and multi-walled carbon nanotube paste electrodes. researchgate.net
Electropolymerization: This method involves the electrochemical polymerization of a suitable phthalocyanine monomer directly onto the electrode surface, creating a stable and conductive polymer film. nih.gov
Covalent Bonding: A more robust immobilization is achieved by forming a chemical bond between the phthalocyanine molecule and the electrode surface. This often involves the use of self-assembled monolayers to create a well-ordered and stable sensor interface.
Layer-by-Layer Assembly: This technique allows for the construction of multilayered films by the sequential adsorption of materials with complementary interactions, such as opposite charges. nih.gov
These modified electrodes can then be used for the electrochemical detection of various analytes, where the phthalocyanine acts as an electrocatalyst to facilitate the oxidation or reduction of the target molecule at a lower potential and with a higher current, thereby enhancing the sensitivity and selectivity of the sensor. nih.gov
Design of Hybrid Films with Nanomaterials for Enhanced Sensing Performance
To further improve the performance of this compound-based sensors, hybrid films incorporating various nanomaterials have been developed. These nanomaterials offer unique properties such as high surface area, excellent conductivity, and catalytic activity, which act synergistically with the phthalocyanine. nih.govmdpi.com
Graphene (Gr): Graphene is a popular choice for creating hybrid films due to its large surface area, high charge carrier mobility, and chemical inertness. nih.gov Iron phthalocyanine can be immobilized on graphene sheets through non-covalent π-π stacking interactions. nih.gov The resulting composite material provides an enhanced platform for electrochemical reactions. nih.govmdpi.com
Gold Nanoparticles (AuNPs): Gold nanoparticles are known for their high conductivity, biocompatibility, and electrocatalytic properties. nih.gov Incorporating AuNPs into the sensor architecture can significantly enhance the electrocatalytic activity towards the oxidation or reduction of analytes, leading to lower detection limits and higher sensitivity. mdpi.commdpi.com For example, a sensor based on a glassy carbon electrode modified with a hybrid film of graphene, Iron(III) phthalocyanine, and gold nanoparticles has shown high sensitivity for the detection of nicotine (B1678760). nih.govmdpi.com
Carbon Nanotubes (CNTs): Similar to graphene, carbon nanotubes provide a high surface area and excellent electrical conductivity. nih.gov Hybrid materials of iron phthalocyanine and multi-walled carbon nanotubes have been used to fabricate sensors with increased peak currents for the detection of herbicides. researchgate.net The phthalocyanine molecules can be non-covalently anchored to the surface of the CNTs.
The design of these hybrid films often involves a multi-step process. For instance, a composite dispersion can be prepared by mixing graphene with an aqueous solution of a sulfonated Iron(III) phthalocyanine, followed by the addition of a colloidal solution of gold nanoparticles. nih.gov This dispersion is then cast onto the electrode surface to form the hybrid sensing film. nih.gov The synergistic effect of the high surface area and conductivity of the nanomaterials combined with the catalytic activity of the iron phthalocyanine leads to a significant improvement in the sensor's performance. nih.govmdpi.com
Table 2: Nanomaterials Used in Hybrid Films and Their Contribution to Sensing Performance
| Nanomaterial | Key Properties | Enhancement of Sensing Performance |
|---|---|---|
| Graphene (Gr) | High surface area, excellent charge carrier mobility, chemical inertness | Provides a stable and conductive support for the phthalocyanine, increasing the effective electrode surface area. |
| Gold Nanoparticles (AuNPs) | High conductivity, biocompatibility, electrocatalytic activity | Enhances electron transfer rates and provides catalytic sites for analyte reactions, improving sensitivity. |
| Carbon Nanotubes (CNTs) | Large surface-to-volume ratio, high electrical conductivity | Increases the density of active sites and facilitates efficient charge transport. |
Photoelectrochemical Sensor Development
The unique photophysical and electrochemical properties of iron(III) phthalocyanine derivatives make them suitable candidates for the development of photoelectrochemical (PEC) sensors. These sensors operate by measuring the change in photocurrent generated by a light-irradiated electrode upon interaction with a target analyte. The phthalocyanine complex often acts as a photosensitizer, absorbing light and facilitating charge transfer processes at the electrode interface.
A notable example is the development of a PEC sensor for hydroquinone (B1673460) (HQ) detection, which utilizes a composite of iron(Ш) tetracarboxyl phthalocyanine (a derivative of this compound) and anatase TiO2 nanoparticles (FeC4Pc@TiO2). electrochemsci.org In this system, the FeC4Pc@TiO2 composite demonstrates significantly enhanced photoelectrochemical activity under visible light compared to either pure TiO2 or FeC4Pc alone. electrochemsci.org The sensing mechanism is based on the significant enhancement of the photocurrent from the FeC4Pc@TiO2 modified indium tin oxide (ITO) electrode in the presence of HQ. electrochemsci.org This enhancement is attributed to the strong electronic coupling effect between the metal phthalocyanine and TiO2. electrochemsci.org
Under optimal conditions, this sensor exhibits a linear response to hydroquinone concentrations ranging from 0.2 µM to 78 µM, with a low detection limit of 0.078 µM. electrochemsci.org The successful application of this sensor for analyzing real water samples underscores the potential of iron phthalocyanine-based composites in environmental monitoring. electrochemsci.org While single phthalocyanine layers can generate weak photocurrents, combining them with conductive materials like TiO2 is a key strategy to amplify the signal and enhance sensor performance. electrochemsci.org
Table 1: Performance of FeC4Pc@TiO2 based Photoelectrochemical Sensor for Hydroquinone (HQ)
| Parameter | Value |
|---|---|
| Analyte | Hydroquinone (HQ) |
| Electrode Modification | FeC4Pc@TiO2/ITO |
| Linear Range | 0.2 µM to 78 µM |
| Limit of Detection (S/N=3) | 0.078 µM |
| Applied Potential | 0.7 V |
| Light Source | Visible LED |
Sensing Mechanisms and Selectivity Studies
The sensing capability of this compound-modified electrodes is fundamentally rooted in the specific interactions between the central iron atom of the phthalocyanine macrocycle and the target analyte molecules at the electrode surface. These interactions modulate the electrochemical response, providing a detectable signal.
One primary mechanism involves the coordination of the analyte with the iron center. This is particularly evident in the detection of catecholamines, an important class of neurotransmitters. mdpi.com Studies using Langmuir films have shown a strong interaction between iron phthalocyanine (FePc) and molecules like L-dopa and dopamine (B1211576), which possess both a catechol group and a protonated amino group (-NH3+). mdpi.com The interaction can be ascribed to the coordination of the FePc with the catechol group, potentially through the formation of an Fe-O bond. mdpi.com This direct coordination and adsorption on the electron mediator surface plays an essential role in the electrochemical sensing application, influencing the oxidation potential of the analytes. mdpi.com The specific coordination of both the catechol and the amino groups to the iron center is crucial for the electrochemical detection of these biomolecules. mdpi.com
In other sensor configurations, the iron phthalocyanine complex acts as an electrocatalyst. For instance, in a sensor designed for nicotine detection, a glassy carbon electrode was modified with a composite of graphene, iron (III) phthalocyanine-4,4′,4″,4′′′-tetrasulfonic acid, and gold nanoparticles. nih.gov The presence of the Fe(III)Pc coordination complex was found to significantly increase the electro-catalytic activity of the modified electrode, leading to a higher oxidation peak current for nicotine compared to an electrode with only graphene. nih.gov This enhanced electrocatalytic activity is a result of the synergistic effects between the components of the composite, which facilitate a good electron transfer reaction between the nicotine and the electrode surface. nih.gov
The selectivity of these sensors is a critical aspect. In a sensor for nitrite (B80452) detection using a Fe(II) tetra-tert-butyl phthalocyanine film decorated with gold nanoparticles, the device showed a selective response to nitrite ions even in the presence of a 25-fold higher concentration of interfering compounds such as NaCl, NaNO3, glucose, and sodium glutamate. mdpi.com This high selectivity is attributed to the specific catalytic activity of the phthalocyanine complex towards the target analyte. Similarly, a nicotine sensor demonstrated astounding selectivity in the presence of common interfering molecules. nih.gov
Table 2: Examples of Analyte Detection with Iron Phthalocyanine-based Sensors
| Sensor Composition | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| AuNPs/Fe(III)Pc/Gr/GCE | Nicotine | Electrocatalytic Oxidation | 17 nM | nih.govdntb.gov.ua |
| Au/FePc(tBu)4/GCE | Nitrite (NO2−) | Electrocatalytic Oxidation | 0.35 µM | mdpi.com |
| FePc Langmuir–Schaefer film | L-Dopa | Direct Coordination | Not specified | mdpi.com |
Efficient charge transport within the sensor device is paramount, requiring that charges can move rapidly from one molecule to another without being trapped or dispersed. mdpi.com The quality of the thin film is a key determinant of charge mobility. mdpi.com For instance, studies on indium(III) phthalocyanine chloride, a related compound, have shown that the surface morphology of the film is crucial for obtaining efficient electric charge transport. mdpi.com Uniform films free of impurities are required for optimal performance. mdpi.com
The method of film deposition plays a significant role in determining its morphology. Techniques such as thermal evaporation can be used to prepare thin films. researchgate.net X-ray diffraction (XRD) analysis of iron phthalocyanine thin films deposited by this method has shown the presence of the α-crystalline phase. researchgate.net The crystalline structure of the film can affect its electrical properties and its interaction with chemical analytes. researchgate.net Furthermore, annealing (heat treatment) can be used to remove impurities, voids, and defects, which can alter the film's conductivity and sensing characteristics. researchgate.netresearchgate.net
The morphology of composite films is also vital. In a nicotine sensor utilizing an AuNPs/Fe(III)Pc/Gr composite, characterization confirmed the even distribution of elements, which is crucial for consistent and enhanced electrocatalytic activity. nih.gov The high surface-to-volume ratio provided by a well-structured composite material contributes to a more effective electron transfer between the analyte and the electrode, thereby boosting sensor sensitivity. nih.govmdpi.com The modification of a bare electrode with a heterostructure, such as Au/FePc(tBu)4, can provide a high surface-to-volume ratio, which is directly linked to its high sensitivity towards target ions. mdpi.com
Thin Film Research and Material Science Applications of Iron Iii Phthalocyanine Chloride
Thin Film Deposition Techniques
The choice of deposition method is a critical factor that dictates the final properties of the Iron(III) phthalocyanine (B1677752) chloride thin film. Techniques range from high-vacuum physical methods to solution-based and simplified mechanical approaches.
Physical Vapor Deposition (PVD) encompasses a family of processes where a material is converted into a vapor phase, transported, and then condensed onto a substrate to form a thin film. wikipedia.org These methods are conducted under high vacuum conditions (typically 10⁻⁶ to 10⁻⁸ torr) to ensure the purity of the resulting film. nih.gov
Thermal evaporation is a widely used PVD technique for organic molecules like metal phthalocyanines. youtube.com In this process, the source material, Iron(III) phthalocyanine chloride powder, is heated in a crucible or boat until it sublimes. The resulting vapor then travels and condenses on a target substrate. nih.govyoutube.com The entire process occurs physically, without chemical reactions in the vapor phase. nih.gov For instance, thin films of Indium(III) phthalocyanine chloride have been successfully deposited using thermal evaporation in a vacuum chamber at pressures of 1 x 10⁻⁵ torr. mdpi.com
A critical consideration for this compound is its thermal stability during evaporation. Studies using photoelectron spectroscopy (PES) and mass spectroscopy have shown that heating FePcCl to temperatures around 350°C for evaporation can cause the dissociation of the chlorine atom from the iron phthalocyanine molecule. diva-portal.org Mass spectrometry readings during heating in an ultra-high vacuum (UHV) detected a clear chlorine signal at temperatures below 250°C, indicating that the chloride ligand is not stable under these conditions. diva-portal.org This dissociation results in the deposition of a film that is electronically more similar to iron(II) phthalocyanine rather than the intended iron(III) complex.
The Langmuir-Blodgett (LB) technique offers precise control over the film thickness and molecular organization at the molecular level. wikipedia.org This method involves spreading amphiphilic molecules onto a liquid subphase (typically water) to form a monolayer at the liquid-gas interface. wikipedia.org This monolayer, known as a Langmuir film, is then compressed to a desired surface pressure and transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. wikipedia.org By repeating this process, multilayer films with a highly ordered structure can be built. wikipedia.orgscielo.br While many metal phthalocyanines are not inherently soluble or amphiphilic, they can be chemically modified with solubilizing groups or co-deposited with amphiphilic molecules like fatty acids to form stable Langmuir films suitable for LB transfer. scielo.brrsc.orgacs.org
Layer-by-Layer (LbL) assembly is another powerful solution-based technique for creating structured multilayer films. It relies on the alternating adsorption of materials with complementary interactions, such as electrostatic attraction. For compounds like iron phthalocyanine (FePc) that are not soluble in water, the LbL technique can be adapted for non-aqueous media. rsc.org For example, LbL films of FePc have been successfully fabricated from a chloroform (B151607) solution by exploiting the specific interactions between the iron center of the FePc and the amine groups of a supporting polymer layer, such as poly(allylamine hydrochloride) (PAH). rsc.org The growth of these (PAH/FePc)n bilayers can be monitored using UV-Vis absorption spectroscopy. rsc.org
Besides high-vacuum and sophisticated solution-based methods, simplified deposition techniques have also been employed. One such method is "smearing," where the molecular powder of this compound is mechanically spread onto a substrate under atmospheric conditions. diva-portal.org This technique provides a straightforward way to immobilize the compound on a surface for analysis, and it has been used as a comparative method to study the electronic states of FePcCl against films prepared by vacuum evaporation. diva-portal.org
Drop casting is another simple and common solution-based deposition technique. nih.govresearchgate.net It involves dissolving the material, such as iron phthalocyanine, in a suitable organic solvent and then dropping the solution onto the substrate. researchgate.net As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of a thin film. nih.gov The morphology of the resulting film is highly dependent on the solvent used. For instance, using high-solubility solvents for FePc can lead to the formation of large three-dimensional aggregates, whereas low-solubility solvents tend to produce separated two-dimensional islands and multilayer structures. researchgate.net
Molecular Organization and Orientation in Thin Films
The arrangement of this compound molecules within a thin film is a determining factor for its physical and electronic properties. This molecular organization, including the orientation relative to the substrate and the crystalline phase (polymorphism), is heavily influenced by the fabrication process.
The final structure of a phthalocyanine thin film is a result of complex interactions during the nucleation and growth process. nih.gov Key deposition parameters can be tuned to control the film's morphology, polymorphism, and molecular orientation. researchgate.net
Substrate Temperature: The temperature of the substrate during deposition significantly affects the surface mobility of the arriving molecules. Higher substrate temperatures can lead to changes in the crystallographic orientation and a reduction in film stress. researchgate.net For metal phthalocyanines, increasing the substrate temperature often results in larger, more well-defined crystalline grains. nih.gov Post-deposition thermal annealing is also a common method to induce phase transitions, for example, from the α-phase to the more thermodynamically stable β-phase in copper and nickel phthalocyanines. nih.gov
Solvent Choice (for solution deposition): In methods like drop casting, the solvent's properties play a crucial role. The solubility of FePc in the chosen solvent and the solvent's evaporation rate affect the final film morphology. researchgate.net As noted earlier, high-solubility solvents tend to form 3D aggregates, while low-solubility solvents favor the formation of 2D islands. researchgate.net
Substrate Surface: The nature of the substrate surface (e.g., its chemical composition and whether it is hydrophobic or hydrophilic) can template the growth of the film. acs.org Using an inducing layer can reduce interactions with a disordered substrate and promote a more ordered growth of the phthalocyanine active layer. acs.org
Table 1: Effect of Deposition Parameters on Phthalocyanine Thin Film Structure
| Parameter | Effect on Film Structure | References |
|---|---|---|
| Substrate Temperature | Influences molecular mobility, crystallite size, and crystalline phase (polymorphism). Higher temperatures can promote transitions to more stable phases. | nih.govresearchgate.netnih.gov |
| Deposition Rate | Affects the size of crystallites and overall film morphology. | researchgate.net |
| Solvent (Solution Methods) | Impacts film coverage and morphology (e.g., 3D aggregates vs. 2D islands). | nih.govresearchgate.net |
| Substrate Chemistry | The surface can template film growth; inducing layers can improve molecular ordering. | acs.org |
Determining the molecular orientation within a thin film is essential for understanding its properties. Phthalocyanine molecules can adopt different arrangements, most notably a "face-on" orientation (where the molecular plane is parallel to the substrate) or an "edge-on" orientation (where the molecular plane is perpendicular to the substrate). researchgate.netnih.gov Several spectroscopic techniques are employed to probe this organization.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopies like Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy are powerful tools for determining molecular orientation. researchgate.netnih.gov By analyzing the intensity of specific vibrational modes, which are sensitive to the orientation of the molecule relative to the incident light's polarization, the tilt angle of the phthalocyanine macrocycle with respect to the substrate can be inferred. nih.govresearchgate.net For example, FTIR has been used to show that FePc molecules in electrodeposited films are preferentially oriented with the macrocycle parallel to the substrate (face-on). researchgate.net Raman spectroscopy can also distinguish between different polymorphic forms (α and β phases) based on the relative intensities of certain bands. nih.gov
UV-Visible (UV-Vis) Absorption Spectroscopy: The electronic absorption spectrum of phthalocyanines is characterized by two main features: the Soret (or B) band in the near-UV region and the Q-band in the visible region. mdpi.com The shape and position of these bands are sensitive to molecular aggregation (forming H- or J-aggregates), which is directly related to the molecular packing and orientation in the solid state. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of the elements within a material. researchgate.net It has been used to study FePcCl films, revealing that thermal evaporation can lead to the dissociation of chlorine, thereby changing the oxidation state of the central iron atom. diva-portal.org
X-ray Diffraction (XRD): XRD is used to investigate the crystal structure of the films. The presence and position of diffraction peaks can identify the crystalline phase (e.g., α or β) and determine the orientation of the crystal lattice relative to the substrate. nih.govnih.gov
Table 2: Spectroscopic Techniques for Characterizing Molecular Orientation in Phthalocyanine Films
| Spectroscopic Technique | Information Obtained | References |
|---|---|---|
| FTIR Spectroscopy | Determines molecular orientation (e.g., "face-on" vs. tilted) by analyzing vibrational modes. | rsc.orgresearchgate.netnih.gov |
| Raman Spectroscopy | Probes molecular vibration, helps distinguish between polymorphs (α vs. β), and provides orientation information. | nih.govnih.govresearchgate.net |
| UV-Visible Spectroscopy | Indicates molecular aggregation (H- or J-aggregates) and monitors film growth. | mdpi.comrsc.orgresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes elemental composition and the chemical/electronic state of atoms, such as the oxidation state of the central metal. | diva-portal.orgresearchgate.net |
| X-ray Diffraction (XRD) | Identifies crystalline phases and the orientation of the crystal lattice. | nih.govnih.gov |
Interface Studies of this compound Films on Substrates
The interaction between this compound (FePcCl) thin films and the underlying substrate is a critical factor that governs the film's structural, morphological, and functional properties. The choice of substrate and deposition conditions can control the molecular orientation, crystal structure, and even the magnetic properties of the FePcCl film.
Research has shown that the substrate significantly influences the stacking arrangement of FePc molecules. aps.org When deposited on different substrates, the competition between molecule-molecule and molecule-substrate interactions leads to variations in atomic ordering. aps.org For instance, on substrates like gold, where the molecule-substrate interaction is strong, the initial layer of phthalocyanine molecules tends to grow flat on the surface, which then templates the growth of subsequent layers. aps.org
The growth of FePc thin films has been investigated on various technologically important substrates, including silicon oxide (SiOx/Si), indium tin oxide (ITO), and polycrystalline gold. researchgate.net Atomic force microscopy studies have indicated that the grain size of FePc films is larger on ITO compared to SiOx/Si or gold, highlighting the impact of molecule-substrate interactions on molecular stacking. researchgate.net Furthermore, the choice of substrate can affect the crystalline order; Raman spectroscopy has shown a higher order of phthalocyanine molecules on SiOx/Si compared to ITO. researchgate.net
The substrate can also be used to control the magnetic properties of FePc films. By selecting appropriate substrates and deposition temperatures, it is possible to control the self-assembly of FePc molecules into quasi-one-dimensional iron chains. aps.org This structural control allows for the manipulation of the distance between iron ions, which in turn modifies the exchange coupling and magnetic interactions within the film. aps.org Studies involving ferromagnetic substrates like cobalt (Co) and nickel (Ni) have demonstrated magnetic coupling at the interface between the FePc film and the ferromagnetic layer. nih.gov X-ray magnetic circular dichroism (XMCD) studies of an FePc film sandwiched between Co and Ni layers showed that the magnetic signal from the FePc doubled compared to a single interface with Co, indicating that molecules align with the magnetic orientation of both ferromagnetic films. nih.gov
Alternative deposition methods, such as the layer-by-layer (LbL) technique, have been developed for creating FePc films on substrates like poly(allylamine hydrochloride) (PAH). This method exploits the specific interactions between the iron center of the FePc and the amine groups of the PAH supporting layer. rsc.org The morphology and molecular organization of these LbL films can be characterized using techniques like UV-Vis absorption spectroscopy, scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR). rsc.org
Below is a summary of findings from interface studies of FePc films on various substrates.
Interactive Table: Summary of Interface Studies on this compound Films
| Substrate | Deposition Method | Key Interface Findings | Characterization Techniques |
| Gold (Au), Sapphire | Molecular-Beam Epitaxy | Substrate choice controls the stacking type and alignment of quasi-1D iron chains, influencing magnetic properties. aps.org | Magneto-Optical Kerr Effect, SQUID Magnetometry, Magnetic Circular Dichroism, X-ray Diffraction aps.org |
| Cobalt (Co), Nickel (Ni) | Not Specified | FePc film is magnetically coupled with the ferromagnetic Co film. A double interface (Co/FePc/Ni) enhances the magnetic alignment of FePc molecules. nih.gov | X-ray Magnetic Circular Dichroism (XMCD) nih.gov |
| SiOx/Si, ITO, Polycrystalline Gold | Drop Casting | Substrate influences molecular stacking and crystal structure. Higher molecular order observed on SiOx/Si compared to ITO. researchgate.net | Atomic Force Microscopy (AFM), Raman Spectroscopy researchgate.net |
| Poly(allylamine hydrochloride) (PAH) | Layer-by-Layer (LbL) | Film growth is enabled by specific interactions between the Fe of FePc and NH2 groups of PAH. rsc.org | UV-Vis Absorption Spectroscopy, SEM, FTIR, Cyclic Voltammetry rsc.org |
| Fluorine-doped Tin Oxide (FTO) | Thermal Deposition | For the related Manganese(III) phthalocyanine chloride, films on FTO are amorphous and formed by homogeneous spherical and elliptical nanoparticles. iaea.orgresearchgate.net | X-ray Diffraction (XRD), Atomic Force Microscopy (AFM) iaea.org |
Integration of this compound in Device Architectures for Research
This compound and related metallophthalocyanines are integrated into various device architectures to investigate their fundamental properties and explore their potential in electronic and optoelectronic applications. mdpi.comacs.org Their chemical stability, strong absorption in the visible spectrum, and semiconductor properties make them valuable materials for research. mdpi.com
Potential in Photovoltaic Applications
Metallophthalocyanines are widely studied for their photoactive and photovoltaic properties, making them suitable candidates for organic solar cells (OSCs). mdpi.comacs.org Their function within a photovoltaic device can be tailored based on the device architecture. Studies on the related Indium(III) phthalocyanine chloride (In(III)PcCl) have demonstrated its versatility, where it can act as an electron donor, an electron acceptor, or a hole transport layer depending on the other materials in the heterojunction. mdpi.comresearchgate.net
In a typical flat heterojunction device, the relative alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the constituent layers dictates the charge generation and transport efficiency. mdpi.com For instance, when placed in contact with a donor material like MEH-PPV, the HOMO-LUMO levels of a metallophthalocyanine can be positioned to facilitate either hole transport from the donor to the anode or electron acceptance from the donor. mdpi.com The performance of such devices is highly dependent on creating efficient charge transport pathways and minimizing charge trapping at interfaces. mdpi.com
Furthermore, Iron(III) phthalocyanine has been used to modify wide-bandgap semiconductors like titanium dioxide (TiO₂) to enhance their photocatalytic activity for solar energy conversion. acs.org In such systems, the FePcCl can act as a sensitizer, absorbing light and injecting electrons into the TiO₂ conduction band. It can also participate in photo-Fenton type reactions, which increase the generation of hydroxyl radicals, the active species in the photodegradation of pollutants, a process analogous to charge generation in some photovoltaic systems. acs.org The incorporation of FePcCl into a TiO₂ matrix can thus enhance photostimulated processes through several complementary mechanisms. acs.org
Semiconductor Device Research Methodologies
A variety of research methodologies are employed to fabricate and characterize semiconductor devices incorporating this compound, aiming to understand its fundamental electrical and optical properties.
Device Fabrication:
Vacuum Thermal Evaporation: This is a common technique for depositing thin films of organic molecules like FePcCl. It allows for the controlled, layer-by-layer growth of high-purity films, which is essential for creating well-defined flat-heterojunction devices. mdpi.comresearchgate.net
Layer-by-Layer (LbL) Assembly: This solution-based technique allows for the construction of multilayered films by exploiting intermolecular forces, such as the interaction between the iron atom in FePcCl and amine groups on a functionalized substrate. rsc.org
Thin-Film Transistor (TFT) Fabrication: To study charge transport properties, FePcCl can be integrated as the active semiconductor layer in a transistor structure. acs.orgdiva-portal.orgresearchgate.net These devices allow for the direct measurement of charge carrier mobility and on/off ratios. diva-portal.orgresearchgate.net
Characterization Techniques: The fabricated devices are subjected to a suite of characterization techniques to correlate the material's structure with its electronic function.
Morphological and Structural Analysis: Scanning Electron Microscopy (SEM) is used to analyze the surface morphology and uniformity of the films. rsc.orgmdpi.com Atomic Force Microscopy (AFM) provides detailed topographical information, including grain size and surface roughness. researchgate.net X-ray Diffraction (XRD) is used to determine the crystalline structure of the films. iaea.org
Electrochemical and Electrical Analysis: Cyclic Voltammetry (CV) is employed to study the electrochemical properties of the films, such as their redox behavior, which is crucial for applications in sensors and catalysis. rsc.org Current-Voltage (I-V) measurements on diode or transistor structures are fundamental for determining key semiconductor parameters like conductivity, charge carrier mobility, and threshold voltage. aps.org
Spectroscopic Analysis: UV-Vis Spectroscopy is used to determine the optical absorption properties and calculate the optical bandgap of the semiconductor films. rsc.orgmdpi.com Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying the molecular organization within the films. rsc.org
Below is a table summarizing the research methodologies used for studying FePcCl-based devices.
Interactive Table: Methodologies in Semiconductor Device Research Using this compound
| Research Methodology | Purpose / Application | Key Characterization Techniques |
| Fabrication of Flat and Disperse Heterojunctions | To study the role of the phthalocyanine as a donor, acceptor, or hole transport layer in photovoltaic structures. mdpi.comresearchgate.net | SEM, EDS, UV-Vis Spectroscopy, J-V measurements mdpi.comresearchgate.net |
| Layer-by-Layer (LbL) Film Assembly | To build multilayer films for electrochemical sensor applications (e.g., dopamine (B1211576) detection). rsc.org | UV-Vis Spectroscopy, SEM, FTIR, Cyclic Voltammetry rsc.org |
| Thin-Film Transistor (TFT) Analysis | To investigate intrinsic charge transport properties (electron and hole mobility) of the semiconductor film. diva-portal.orgresearchgate.netaps.org | Transfer and output curve measurements (I-V), X-ray scattering diva-portal.orgaps.org |
| Modification of Metal Oxides (e.g., TiO₂) | To create composite materials with enhanced photocatalytic activity for solar energy conversion and environmental remediation. acs.org | Spectroscopic analysis of photodegradation rates acs.org |
| Hybrid Film for Electrochemical Sensors | To develop sensitive and selective sensors (e.g., for nicotine) by combining FePc with nanomaterials like graphene and gold nanoparticles. nih.govnih.gov | Cyclic Voltammetry, Amperometry, SEM, TEM, Raman Spectroscopy nih.gov |
Photophysical and Photochemical Research of Iron Iii Phthalocyanine Chloride
Mechanisms of Light Absorption and Electronic Transitions
The electronic absorption spectrum of iron(III) phthalocyanine (B1677752) chloride, like other metallophthalocyanines, is dominated by two intense absorption regions: the Q-band in the visible/near-infrared region and the B-band (or Soret band) in the near-UV region. units.it These absorptions arise from π-π* electronic transitions within the highly conjugated 18-π electron system of the phthalocyanine macrocycle.
The Q-band, which is responsible for the compound's characteristic blue-green color, typically appears around 600-700 nm. For iron(III) phthalocyanine chloride, the maximum absorption (λmax) of this band is noted at approximately 654 nm. researchgate.net This band originates from the transition of an electron from the highest occupied molecular orbital (HOMO) of a₁ᵤ symmetry to the lowest unoccupied molecular orbital (LUMO) of e₉ symmetry (a₁ᵤ → e₉). nih.gov The Q-band is particularly sensitive to the molecular environment, including the central metal ion, axial ligands, solvent, and aggregation state of the molecules. units.itnih.gov
The B-band is located in the near-UV region, typically between 300-500 nm. nih.gov It is more intense than the Q-band and corresponds to deeper π-π* transitions, specifically from the a₂ᵤ orbital to the e₉ LUMO (a₂ᵤ → e₉). nih.gov The presence of the iron(III) ion can also introduce charge transfer transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which can overlap with the primary π-π* transitions of the macrocycle. nih.gov
| Absorption Band | Typical Wavelength Range | Electronic Transition | Origin |
| Q-band | 600-700 nm | a₁ᵤ → e₉ | π-π* transition in the phthalocyanine ring |
| B-band (Soret) | 300-500 nm | a₂ᵤ → e₉ | π-π* transition in the phthalocyanine ring |
Excited State Dynamics and Decay Pathways
Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent de-excitation process is complex and predominantly non-radiative due to the paramagnetic nature of the high-spin Fe(III) center. The presence of unpaired d-electrons on the iron ion introduces low-lying metal-centered (d-d) and charge-transfer excited states that provide efficient pathways for rapid relaxation, significantly shortening the lifetime of the primary photo-excited states.
Transient absorption spectroscopy studies on iron phthalocyanine (FePc) in dimethyl sulfoxide (B87167) (DMSO) have provided insights into these dynamics. Following photoexcitation, transient intermediates are formed with relatively short lifetimes. nih.gov The decay kinetics of these intermediates are multi-exponential, with lifetimes in the nanosecond range. nih.gov
For instance, transient absorption signals for FePc have been observed to decay with lifetimes of several hundred nanoseconds. nih.gov This is considerably shorter than the excited state lifetimes of analogous diamagnetic phthalocyanines, such as those of zinc (ZnPc) or aluminum (AlClPc), whose triplet states can persist for microseconds. nih.gov The shorter lifetime in FePc is attributed to efficient deactivation channels provided by the iron center. nih.gov The decay process involves the relaxation of transient states, which can include metal-ligand charge transfer (MLCT) states (e.g., Fe³⁺Pc⁻) and d-π* transitions. nih.gov These rapid non-radiative decay pathways, including internal conversion and intersystem crossing to quenching states, dominate the de-excitation process, leading to very low or negligible fluorescence and phosphorescence quantum yields.
| Complex | Solvent | Transient Peak (nm) | Decay Lifetime (ns) |
| FePc | DMSO | 384 | 194 |
| FePc | DMSO | 404 | 295 |
| FePc | DMSO | 650 | 213 |
| FePc | DMSO | 670 | 759 |
Singlet Oxygen Generation and its Quantum Yields in Photochemical Processes
Singlet oxygen (¹O₂), a highly reactive form of molecular oxygen, is a key species in many photochemical processes, including photodynamic therapy. It is typically generated via energy transfer from the long-lived triplet excited state of a photosensitizer to ground-state molecular oxygen (³O₂).
However, for this compound, the quantum yield of singlet oxygen generation (ΦΔ) is known to be extremely low, often considered negligible. This inefficiency is a direct consequence of the paramagnetic Fe(III) center. The unpaired electrons of the iron ion promote rapid quenching of the excited singlet and triplet states of the phthalocyanine ring through spin-exchange interactions. This deactivation occurs on a much faster timescale than the energy transfer to molecular oxygen. The triplet state, which is the necessary precursor for singlet oxygen formation, is depopulated so quickly that it cannot efficiently sensitize ¹O₂ production.
In contrast, phthalocyanine complexes with diamagnetic metal ions, such as Zn(II), Al(III), or P(V), can be highly efficient singlet oxygen generators, with quantum yields that can approach unity (e.g., up to 90% for certain P(V) phthalocyanines). nih.gov This stark difference highlights the critical role of the central metal ion's electronic structure in dictating the photochemical pathways of the complex.
Strategies to Mitigate Aggregation-Induced Quenching in Photophysical Studies
Phthalocyanines, due to their large, planar aromatic structure, have a strong tendency to aggregate in solution, especially in aqueous media. This aggregation is primarily driven by π-π stacking interactions. Aggregation can drastically alter the photophysical properties of the molecules, typically leading to the broadening and shifting of absorption bands and, most notably, the quenching of excited states. This "aggregation-caused quenching" (ACQ) reduces fluorescence and can inhibit desired photochemical reactions by providing a rapid non-radiative decay pathway for the excited state energy.
Several strategies have been developed to mitigate aggregation and preserve the intrinsic photophysical properties of phthalocyanines in solution:
Introduction of Bulky Substituents: Attaching large, sterically hindering groups to the periphery of the phthalocyanine ring physically prevents the molecules from approaching each other closely enough for effective π-π stacking.
Immobilization on Solid Supports: Covalently grafting or adsorbing phthalocyanine molecules onto the surface of solid matrices, such as mesoporous silica (B1680970) (e.g., MCM-41) or polymers, isolates the molecules from one another, effectively preventing aggregation. tandfonline.com
Co-assembly with Molecular Barriers: Co-assembling the phthalocyanine with an inert "spacer" molecule can disrupt the π-π stacking. For example, co-crystallization with molecules like octafluoronaphthalene (B166452) has been shown to reduce ACQ effects in other π-conjugated systems.
Use of Appropriate Solvents: Dissolving the compound in solvents that strongly coordinate to the central metal ion or solvate the macrocycle can help keep the molecules separated.
Photogeneration and Characterization of Novel Species (e.g., High-valent intermediates)
The iron center in phthalocyanine can exist in various oxidation states, and the generation of high-valent iron-oxo species is of significant interest as they are key intermediates in many catalytic oxidation reactions, mimicking the action of cytochrome P-450 enzymes. While often generated chemically, photochemical methods offer a clean and controlled way to produce such reactive intermediates.
Research has successfully identified and characterized high-valent iron(IV)-oxo species on phthalocyanine platforms. For instance, the reaction of an iron phthalocyanine with a chemical oxidant like m-chloroperbenzoic acid can produce a high-valent iron(IV)-oxo or even an iron(IV)-oxo radical cation species, which can be characterized at low temperatures by methods such as UV-vis spectroscopy, cryospray mass spectrometry, and EPR.
Furthermore, light itself can induce redox changes. Irradiation of iron(II) phthalocyanine can lead to a metal-to-ligand charge transfer, producing a transient Fe(III)Pc⁻ species. nih.gov There is also evidence that photo-excited iron(III) phthalocyanine can participate in redox reactions, for example, by reacting with hydrogen peroxide to generate hydroxyl radicals (•OH). acs.org The photochemical generation of a manganese-oxo phthalocyanine intermediate has been demonstrated, suggesting that similar photogeneration of the analogous iron-oxo species is a plausible and promising avenue for future research. This approach is advantageous as activation by a photon leaves no chemical residue from an oxidant.
Advanced Coordination Chemistry and Supramolecular Assembly of Iron Iii Phthalocyanine Chloride
Ligand Effects on the Central Iron(III) Ion
Influence of Axial Ligands on Electronic Structure and Spin State
The electronic configuration and resulting spin state of the iron(III) ion in phthalocyanine (B1677752) complexes are highly sensitive to the nature of the axial ligands. These ligands, which coordinate to the iron ion perpendicularly to the plane of the phthalocyanine macrocycle, directly influence the splitting of the d-orbitals. The strength of the ligand field determines the energetic separation of these orbitals, which in turn dictates how the d-electrons are distributed among them.
Theoretical studies using Density Functional Theory (DFT) have shown that the coordination of two weak-field axial ligands, such as water or acetone, to an iron phthalocyanine core results in an intermediate-spin (S=3/2) ground state. acs.orgnih.gov Conversely, the coordination of strong-field ligands, like pyridine (B92270), forces a larger energy gap between the d-orbitals, leading to a diamagnetic, low-spin (S=1/2) ground state. acs.orgnih.gov This ability to switch the spin state is a critical feature, as it alters the magnetic properties, reactivity, and spectroscopic signatures of the complex.
The influence of the axial ligand extends to the redox properties of the complex. The ligand's electronic character can stabilize different oxidation states of the iron center and can even change the site of oxidation or reduction from the metal to the macrocycle. nih.govrsc.org For instance, in spectroelectrochemical experiments on related iron(II) phthalocyanines, metal-centered oxidation to Fe(III) is characterized by a low-energy shift of the Q-band and the appearance of a charge-transfer band, confirming the profound effect of the axial ligand on the molecule's frontier orbitals. rsc.org
Table 1: Influence of Axial Ligands on the Spin State of Iron Phthalocyanine Complexes
| Axial Ligand | Ligand Field Strength | Resulting Fe(III) Spin State |
|---|---|---|
| Pyridine | Strong | Low-Spin (S=1/2) |
| Water | Weak | Intermediate-Spin (S=3/2) |
| Acetone | Weak | Intermediate-Spin (S=3/2) |
This table is based on findings from DFT studies on six-coordinate iron phthalocyanine adducts. acs.orgnih.gov
Peripheral Substitution Effects on Coordination Properties
While the axial ligand often has the most direct impact, substituents placed on the periphery of the phthalocyanine ring can also exert significant electronic influence on the central iron(III) ion. researchgate.net These substituents can tune the coordination properties by altering the electron density of the entire macrocycle.
Intermolecular Interactions and Aggregation Phenomena in Solution and Solid State
In both solution and the solid state, iron(III) phthalocyanine chloride molecules exhibit a strong tendency to aggregate, primarily through non-covalent π-π stacking interactions between the planar macrocycles. This aggregation significantly affects the compound's spectroscopic and chemical properties.
A key spectroscopic indicator of this phenomenon is observed in the UV-Vis absorption spectrum. Monomeric, or non-aggregated, Fe(Pc)Cl in solution typically displays a sharp, single Q-band absorption peak around 680 nm. However, upon aggregation, this band often splits or broadens due to excitonic coupling between the stacked macrocycles. This change provides a direct method for monitoring the aggregation state of the compound.
In the solid state, these intermolecular interactions lead to the formation of ordered crystalline structures. For instance, the bulk α-FePc phase is characterized by columns of stacked molecules. beilstein-journals.org On surfaces where molecule-substrate interactions are weak, molecule-molecule interactions become the dominant force, leading to the self-assembly of upright-oriented molecules into crystalline islands. nih.gov Controlling this aggregation is often crucial for applications, and strategies such as introducing bulky peripheral substituents or using encapsulating agents like PEGylated lipids have been employed to maintain the monomeric state in solution.
Table 2: Spectroscopic Identification of this compound Aggregation
| State | UV-Vis Q-Band Appearance | Implied Interaction |
|---|---|---|
| Monomeric | Single, sharp peak (~680 nm) | Molecules are isolated |
| Aggregated | Split or broadened peak | Strong π-π stacking |
This table is based on the common spectroscopic changes observed for phthalocyanines upon aggregation.
Self-Assembly and Supramolecular Architectures Based on this compound
The inherent directionality of its coordination sites and its propensity for intermolecular interactions make this compound a valuable building block for constructing complex supramolecular architectures. Through the process of self-assembly, these molecules can spontaneously organize into well-defined structures.
On surfaces, iron phthalocyanine molecules can form extended two-dimensional monolayer islands. beilstein-journals.orgnih.gov Studies using scanning tunneling microscopy have shown that on weakly interacting substrates like hydrogen-passivated germanium, FePc molecules self-assemble into large, ordered domains hundreds of nanometers across. beilstein-journals.org
Beyond 2D assemblies, Fe(Pc)Cl can be a component of more intricate three-dimensional supramolecular structures. The iron(III) center can coordinate with various linkers to form discrete macrocycles or infinite coordination polymers. frontiersin.org For example, related systems using trivalent metal ions like Fe(III) with oligo(dipyrrin) ligands have been shown to form sophisticated triple-stranded helical structures known as helicates and mesocates. frontiersin.org The formation of these architectures is driven by the dynamic and reversible nature of coordination bonds, allowing the components to self-correct into the most thermodynamically stable arrangement. frontiersin.org These organized assemblies are of great interest for developing functional materials with applications in catalysis, sensing, and energy conversion. frontiersin.org
Biomimetic Studies and Enzyme Mimicry Concepts
The structural similarity of the iron-phthalocyanine core to the iron-porphyrin core found in heme proteins has inspired extensive research into using this compound as a mimic for various enzymes. Its ability to adopt different spin and oxidation states and to coordinate small molecules makes it an effective platform for replicating biological catalytic functions.
Fe(Pc)Cl and related compounds have been shown to act as functional mimics for key antioxidant enzymes. One study demonstrated that iron phthalocyanines can function as dual mimics of both superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This means they can catalytically dismutate superoxide radicals and decompose hydrogen peroxide, two harmful reactive oxygen species, thereby mimicking the protective functions of these natural enzymes.
Furthermore, iron phthalocyanine complexes serve as valuable models for understanding the mechanisms of enzymes like cytochrome P450. nih.gov Cytochrome P450 enzymes are crucial for metabolism and detoxification, functioning via an iron-based active site that activates molecular oxygen. Studies on synthetic iron complexes, including porphyrins and phthalocyanines, help elucidate the nature of key intermediates, such as hydroperoxo-iron(III) species, and how factors like the axial ligand and spin state control the reaction pathways. nih.gov The catalytic activity of FePc in the oxygen reduction reaction (ORR) is also an area of intense study, where axial coordination to the iron center is known to be critical for enhancing O₂ adsorption and activation, mirroring principles seen in biological respiratory enzymes. nih.gov
Table 3: Enzyme Mimicry by Iron Phthalocyanine Complexes
| Enzyme Mimicked | Biological Function | Catalytic Action of Mimic |
|---|---|---|
| Superoxide Dismutase (SOD) | Detoxification of superoxide radicals | Catalytic dismutation of O₂⁻ |
| Catalase (CAT) | Decomposition of hydrogen peroxide | Catalytic decomposition of H₂O₂ |
| Cytochrome P450 | Oxygen activation and substrate oxidation | Catalyzes oxidation reactions, activates O₂ |
This table summarizes biomimetic functions demonstrated by or proposed for iron phthalocyanine and related complexes. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Advanced Functional Materials Development with Iron(III) Phthalocyanine (B1677752) Chloride
The development of advanced functional materials represents a significant frontier for FePcCl research. Its inherent properties, such as high thermal and chemical stability, make it an excellent candidate for creating robust and durable materials. Researchers are investigating the incorporation of FePcCl into various matrices to enhance their functional capabilities. For instance, copolymerization with other molecules like benzene (B151609) can lead to materials with increased porosity and surface area.
A key area of exploration is in the field of optoelectronics. The behavior of Indium(III) phthalocyanine chloride (In(III)PcCl), a related compound, in flexible optoelectronic devices has been analyzed, where it can function as a donor, acceptor, or hole transport layer. mdpi.com This suggests similar potential for FePcCl in developing flexible and efficient electronic components. The ability to form controlled, high-purity films through vacuum deposition allows for the precise construction of layered structures for these devices. mdpi.com
Exploration of Novel Catalytic Transformations and Reaction Mechanisms
Iron(III) phthalocyanine chloride has demonstrated considerable promise as a catalyst in a range of organic reactions. cjcatal.comdaneshyari.com Its catalytic activity stems from the ability of the central iron atom to cycle between different oxidation states, facilitating electron transfer processes. The planar, conjugated structure of the phthalocyanine ligand plays a crucial role in stabilizing the iron center and enhancing its reactivity.
A notable application is in the synthesis of nitrogen-containing heterocyclic compounds, such as pyrazoles, which are important scaffolds in many biologically active molecules and pharmaceutical products. daneshyari.com FePcCl has been successfully used as a recyclable catalyst for the oxidation-aromatization of α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303) to produce 3,5-disubstituted 1H-pyrazoles in high yields under mild, room-temperature conditions. cjcatal.comdaneshyari.com This method offers several advantages, including short reaction times and a simple work-up procedure, aligning with the principles of green chemistry. cjcatal.comdaneshyari.com
Future research is focused on expanding the scope of FePcCl-catalyzed reactions and elucidating the underlying mechanisms. Understanding how the axial chloride ligand influences catalytic activity is a key research question. For example, the axial chloride can weaken the bond between the iron and a peroxide, thereby enhancing the activation of the oxidant.
| Catalyst | Reaction | Product | Yield | Conditions |
| This compound | Oxidation-aromatization of α,β-unsaturated ketones with hydrazine hydrate | 3,5-disubstituted 1H-pyrazoles | Good to excellent | Room temperature, air as oxidant |
| Iron(II) phthalocyanine | Olefination of aldehydes with diazoacetonitrile | Alkenyl nitriles | High (75%-97%) | Toluene, 80 °C, in the presence of PPh₃ |
Integration in Multifunctional Sensor Platforms
The unique electrochemical and optical properties of this compound make it a promising candidate for the development of multifunctional sensor platforms. The central iron ion and the extended π-conjugated system of the phthalocyanine ring are sensitive to their chemical environment, allowing for the detection of various analytes.
Research has shown that FePcCl can be integrated into electrodes for the detection of specific molecules. For instance, it has demonstrated a linear response for the detection of UV filters, outperforming unmodified carbon electrodes. This capability is attributed to the catalytic properties of the FePcCl molecule, which can facilitate the electrochemical reactions of the target analyte.
Future work in this area will likely focus on enhancing the selectivity and sensitivity of FePcCl-based sensors. This could involve the modification of the phthalocyanine ring with specific functional groups to create tailored binding sites for target molecules. Furthermore, the development of sensor arrays incorporating FePcCl alongside other sensing materials could lead to the creation of "electronic noses" or "electronic tongues" capable of complex chemical analysis.
Theoretical Predictions and Experimental Validation in Future Research Endeavors
The synergy between theoretical modeling and experimental work is crucial for advancing our understanding and application of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, spectroscopic properties, and reactivity of FePcCl.
For example, DFT calculations can be used to model the effect of different axial ligands on the catalytic activity of the complex, providing insights that can guide the design of more efficient catalysts. Similarly, theoretical models can help to understand the discrepancies between theoretical and experimental redox potentials by incorporating factors such as solvent effects and self-interaction correction.
Experimental validation of these theoretical predictions is essential. Techniques such as Mössbauer spectroscopy, magnetic susceptibility measurements, and Electron Spin Resonance (ESR) are used to probe the spin states of the iron ion in different environments. acs.org Spectroelectrochemical studies can be employed to assign the redox processes observed in cyclic voltammetry. By combining theoretical predictions with robust experimental data, researchers can gain a deeper understanding of the fundamental properties of FePcCl and unlock its full potential in various applications.
Future research will continue to leverage this integrated approach to explore new frontiers. For instance, understanding the "molecular drone" behavior of FePcCl in atomic-scale fabrication, where it can mediate atom extraction under electrochemical control, will require a combination of advanced imaging techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) with molecular dynamics simulations.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for Iron(III) phthalocyanine chloride, and how do reaction conditions influence product purity?
- Methodology : The primary synthesis involves reacting phthalonitrile precursors with iron(III) chloride under controlled solvothermal conditions. Key parameters include solvent choice (e.g., α-chloronaphthalene for high-temperature reactions), stoichiometric ratios (e.g., 1:1 FeCl₃:phthalocyanine ligand), and reaction duration (typically 12–48 hours). Post-synthetic purification via Soxhlet extraction with methanol or ethanol removes unreacted precursors .
- Validation : UV-Vis spectroscopy (Q-band absorption at ~680 nm) and elemental analysis confirm structural integrity. Contaminants like uncomplexed Fe³⁺ are identified via ICP-MS .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?
- Methodology :
- UV-Vis spectroscopy : Monitor Q-band absorption (600–750 nm) to assess aggregation states. A split Q-band suggests π-π stacking, while a single peak indicates monomeric dispersion .
- FTIR : Validate axial chloride bonding via Fe–Cl stretching vibrations (350–400 cm⁻¹) and macrocycle symmetry through C–N/C–C vibrations .
- XPS : Confirm oxidation state of Fe(III) via Fe 2p₃/₂ peaks at ~710–712 eV and Cl 2p signals for axial ligands .
Q. How can researchers design experiments to study the electrochemical behavior of this compound?
- Methodology : Use cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., DMF with 0.1 M TBAPF₆) to observe redox processes. Fe(III/II) reduction typically occurs at −0.2 to −0.5 V vs. Ag/AgCl. Electrode modification (e.g., drop-casting on glassy carbon) must optimize loading to avoid conductivity issues .
Advanced Research Questions
Q. How does the axial chloride ligand in this compound influence its catalytic activity in oxidation reactions?
- Methodology : Compare catalytic performance in oxidative desulfurization (ODS) using H₂O₂ as an oxidant. Axial chloride weakens the Fe–O bond, enhancing peroxide activation. Substitute chloride with BF₄⁻ or PF₆⁻ via metathesis; track turnover frequencies (TOFs) and selectivity for dibenzothiophene (DBT) oxidation. DFT calculations (e.g., B3LYP/6-31G*) model ligand effects on frontier orbitals .
Q. What experimental strategies resolve contradictions in reported photodynamic therapy (PDT) efficacy of liposomal this compound?
- Methodology :
- Localization studies : Use fluorescence lifetime imaging (FLIM) to correlate liposomal membrane vs. core localization with singlet oxygen (¹O₂) quantum yields .
- Aggregation control : Introduce PEGylated lipids to reduce phthalocyanine self-assembly. Monitor aggregation via absorption spectral deconvolution and correlate with ¹O₂ production (using DPBF as a probe) .
Q. How can computational modeling address discrepancies in theoretical vs. experimental redox potentials for this compound?
- Methodology : Apply hybrid functionals (e.g., PBE0 or SCAN) with implicit solvation models (e.g., COSMO) to account for solvent effects. Include self-interaction correction (SIC) to improve accuracy for open-shell Fe(III) systems. Validate against experimental CV data .
Q. What mechanisms underlie the "molecular drone" behavior of this compound in atomic-scale fabrication?
- Methodology :
- STM/AFM studies : Image surface vacancies created by Fe(III)-mediated atom extraction under electrochemical control. Track stability in ambient conditions using XPS and LEED .
- Coordination dynamics : Simulate Fe–surface interactions via MD with ReaxFF force fields. Focus on bond dissociation energies during atom removal .
Methodological Challenges and Solutions
Q. How to mitigate aggregation-induced quenching in photophysical studies of this compound?
- Solution : Use coordinating solvents (e.g., DMSO) or surfactants (CTAB) to stabilize monomers. For solid-state applications, co-polymerize with benzene derivatives to enhance dispersion in porous matrices .
Q. Why do DFT-predicted band gaps for this compound films deviate from experimental values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
